Quininib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-66-8 | |
| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quizartinib in AML: A Technical Guide to its Mechanism of Action
For Immediate Distribution
This technical guide provides an in-depth overview of the mechanism of action of quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, in acute myeloid leukemia (AML) cells. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream signaling effects, and key experimental data related to quizartinib's anti-leukemic activity.
Core Mechanism of Action
Quizartinib functions as a highly selective inhibitor of the FLT3 receptor, a receptor tyrosine kinase that is a critical driver in a subset of AML cases. Mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting uncontrolled proliferation and survival of leukemic cells.[1][2]
Quizartinib, classified as a type II tyrosine kinase inhibitor, specifically binds to the ATP-binding pocket of the FLT3 receptor while it is in its inactive conformation.[3] This binding event prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascades that are essential for the growth and survival of leukemic blasts.[4][5] The inhibition of FLT3 signaling by quizartinib ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.
Inhibition of Downstream Signaling Pathways
The constitutive activation of FLT3-ITD drives leukemogenesis through the activation of several key downstream signaling pathways. Quizartinib effectively abrogates these signals. The primary pathways inhibited by quizartinib include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Quizartinib's inhibition of FLT3 prevents the activation of this cascade, leading to a reduction in leukemic cell proliferation.
-
PI3K/AKT Pathway: A critical pathway for cell survival and resistance to apoptosis. By blocking FLT3, quizartinib impedes the activation of PI3K/AKT signaling, thus promoting programmed cell death in AML cells.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key mediator of cytokine receptor signaling and is constitutively activated by FLT3-ITD, promoting cell survival and proliferation. Quizartinib treatment leads to a marked decrease in the phosphorylation and activation of STAT5.
Quantitative Data: In Vitro Efficacy
Quizartinib demonstrates potent and selective inhibitory activity against FLT3-ITD positive AML cell lines in vitro. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its significant anti-leukemic efficacy.
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD (Homozygous) | Cell Proliferation | 0.40 - 0.56 | |
| FLT3 Phosphorylation | 0.50 | |||
| MOLM-13 | FLT3-ITD (Heterozygous) | Cell Proliferation | 0.62 - 0.89 | |
| MOLM-14 | FLT3-ITD (Heterozygous) | Cell Proliferation | 0.38 - 0.73 | |
| Apoptosis Induction | ~1-2 |
Mechanisms of Resistance
Despite the high initial response rates, the development of resistance to quizartinib is a significant clinical challenge. The primary mechanisms of resistance include:
-
On-Target Secondary Mutations: The most common mechanism of acquired resistance involves the emergence of secondary point mutations within the FLT3 kinase domain, particularly at the D835 and F691 residues. These mutations can interfere with quizartinib's binding to the FLT3 receptor, thereby abrogating its inhibitory effect.
-
Off-Target Bypass Pathways: Resistance can also arise through the activation of alternative signaling pathways that bypass the need for FLT3 signaling. Mutations in genes of the RAS pathway (e.g., NRAS) have been identified as a mechanism of clinical resistance to quizartinib.
References
- 1. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Quizartinib on FLT3-ITD Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Quizartinib, a potent second-generation FLT3 inhibitor, on the aberrant signaling pathways driven by FLT3-ITD mutations in Acute Myeloid Leukemia (AML). This document outlines the core signaling cascades affected, presents quantitative data on the inhibitory effects of Quizartinib, details relevant experimental methodologies, and provides visual representations of the molecular interactions.
Introduction to FLT3-ITD and Quizartinib
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 gene are found in approximately 20-30% of AML patients and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[2][4]
Quizartinib is a highly potent and selective small-molecule inhibitor of FLT3 kinase. It primarily targets the ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition induces apoptosis and reduces the proliferation of leukemic cells harboring the FLT3-ITD mutation.
Core Signaling Pathways Affected by Quizartinib
The constitutive activation of FLT3-ITD leads to the persistent stimulation of several key downstream signaling pathways that are critical for cell survival, proliferation, and differentiation. Quizartinib effectively abrogates these signals. The primary pathways impacted are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
-
JAK/STAT5 Pathway: This pathway plays a significant role in cytokine signaling, cell survival, and proliferation.
Quizartinib's inhibition of FLT3 phosphorylation leads to the downregulation of these key pathways, thereby exerting its anti-leukemic effects.
Quantitative Data: In Vitro Efficacy of Quizartinib
The potency of Quizartinib has been evaluated in various FLT3-ITD positive AML cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy.
| Cell Line | FLT3 Mutation Status | Quizartinib IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 1 - 2 | |
| MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | |
| MOLM-14 | FLT3-ITD | 0.38 ± 0.06 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of Quizartinib on FLT3-ITD signaling.
Cell Viability Assay (MTS/CCK8 Assay)
Objective: To determine the dose-dependent effect of Quizartinib on the viability of FLT3-ITD positive AML cells.
Protocol:
-
Cell Seeding: Seed FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well in appropriate culture medium.
-
Drug Treatment: Treat the cells with a serial dilution of Quizartinib (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTS or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the inhibitory effect of Quizartinib on the phosphorylation of FLT3 and its downstream signaling proteins (STAT5, ERK, AKT).
Protocol:
-
Cell Treatment: Treat FLT3-ITD positive cells with various concentrations of Quizartinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in FLT3-ITD positive cells following treatment with Quizartinib.
Protocol:
-
Cell Treatment: Treat cells with Quizartinib at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Visualizing the Impact of Quizartinib
The following diagrams illustrate the core signaling pathways affected by FLT3-ITD and the inhibitory action of Quizartinib.
References
- 1. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
Preclinical studies of Quizartinib in hematological malignancies
An In-depth Technical Guide to the Preclinical Studies of Quizartinib in Hematological Malignancies
Introduction
Quizartinib (formerly AC220) is a second-generation, highly potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is a small-molecule, type II inhibitor developed specifically to target FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4][5] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases. The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), present in about 25% of AML cases, which leads to constitutive, ligand-independent activation of the kinase. This aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic burden and poor prognosis. This guide provides a comprehensive overview of the preclinical studies that have characterized the mechanism of action, efficacy, and limitations of Quizartinib in hematological malignancies.
Mechanism of Action
Quizartinib functions as a type II tyrosine kinase inhibitor, which means it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase. This binding occurs at the ATP-binding site, preventing the autophosphorylation of the receptor. By locking the kinase in an inactive state, Quizartinib effectively blocks the constitutive signaling cascade initiated by FLT3-ITD mutations.
The inhibition of FLT3 phosphorylation prevents the activation of multiple downstream signaling pathways that are crucial for leukemic cell growth and survival, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell division and proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.
-
STAT5 Pathway: Promotes cell proliferation and survival.
By disrupting these critical pathways, Quizartinib induces cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells. Its major active metabolite, AC886, exhibits comparable affinity and inhibitory activity against the FLT3 kinase.
Quantitative Preclinical Data
In Vitro Activity
Preclinical evaluations in AML cell lines harboring the FLT3-ITD mutation demonstrated the potent activity of Quizartinib and its active metabolite, AC886.
Table 1: In Vitro Activity of Quizartinib and AC886 in FLT3-ITD+ AML Cell Lines
| Cell Line | Compound | FLT3 Phosphorylation Inhibition (IC₅₀, nM) | Cell Viability Inhibition (IC₅₀, nM) | Reference |
|---|---|---|---|---|
| MV4-11 | Quizartinib | 0.50 | 0.40 | |
| MV4-11 | AC886 | 0.18 | 0.21 | |
| MOLM-13 | Quizartinib | N/A | 0.89 | |
| MOLM-13 | AC886 | N/A | 0.36 | |
| MOLM-14 | Quizartinib | N/A | 0.73 |
| MOLM-14 | AC886 | N/A | 0.23 | |
N/A: Data not available in the cited sources.
Table 2: Binding Affinity of Quizartinib and its Active Metabolite
| Compound | Target | Binding Affinity (Kd, nM) | Reference |
|---|---|---|---|
| Quizartinib | FLT3 | 1.6 - 3.3 |
| AC886 (active metabolite) | FLT3 | 1.1 | |
Studies have shown that Quizartinib has a slow dissociation rate from the FLT3 receptor, leading to prolonged inhibition of downstream signaling for up to 24 hours after the compound is removed from the culture medium.
In Vivo Efficacy
The antileukemic effects of Quizartinib were evaluated in mouse xenograft models using human AML cells.
Table 3: In Vivo Efficacy of Quizartinib in AML Xenograft Models
| Model | Compound | Dose (mg/kg, oral) | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| MV4-11 Xenograft | Quizartinib | 0.3 - 10 | Tumor Growth Inhibition | Dose-dependent inhibition (EC₉₀ = 0.73 mg/kg) | |
| MV4-11 Xenograft | AC886 | 0.3 - 10 | Tumor Growth Inhibition | Dose-dependent inhibition (EC₉₀ = 0.92 mg/kg) | |
| MOLM-14 Xenograft (Parental) | Quizartinib | Not specified | Tumor Growth Inhibition | EC₅₀ < 1.00 mg/kg | |
| MOLM-14 Xenograft (Midostaurin-Resistant) | Quizartinib | Not specified | Tumor Growth Inhibition | EC₅₀ = 3.16 mg/kg | |
| MOLM-14 Xenograft (Parental) | Midostaurin | Not specified | Tumor Growth Inhibition | EC₅₀ = 27.71 mg/kg |
| MOLM-14 Xenograft (Midostaurin-Resistant) | Midostaurin | Not specified | Tumor Growth Inhibition | EC₅₀ > 100 mg/kg | |
These in vivo studies demonstrated that orally administered Quizartinib effectively inhibits tumor growth in models of FLT3-ITD AML, including those that have developed resistance to other FLT3 inhibitors like midostaurin.
Mechanisms of Resistance
Despite the high initial response rates, resistance to Quizartinib is a significant clinical challenge. Preclinical studies have identified two primary mechanisms of resistance.
-
On-Target Resistance: This involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD) on the same allele as the FLT3-ITD. These mutations often occur at the "gatekeeper" residue (F691) or within the activation loop (D835, Y842), altering the conformation of the ATP-binding pocket and preventing Quizartinib from binding effectively.
-
Off-Target Resistance: This mechanism involves the activation of alternative, parallel signaling pathways that bypass the need for FLT3 signaling. A common off-target mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which maintains downstream signaling for cell proliferation and survival even when FLT3 is inhibited.
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
Quininib: A Technical Guide to its Biological Activity and Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quininib and its analogues represent a novel class of small molecules with potent anti-angiogenic, anti-inflammatory, and anti-proliferative properties.[1][2] Initially investigated for its role in ocular angiogenesis, the therapeutic potential of this compound has expanded to include cancer treatment, particularly in contexts of resistance to conventional anti-VEGF therapies.[3][4] Contrary to initial broad-spectrum screening, extensive kinase profiling has revealed that this compound does not function as a direct kinase inhibitor.[3] Instead, its mechanism of action is primarily centered on the antagonism of cysteinyl leukotriene (CysLT) receptors, unveiling a critical role for this signaling pathway in neovascular diseases and cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its true molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Target Selectivity: Beyond the Kinome
Initial drug discovery efforts often involve broad screening against panels of kinases to identify potential therapeutic targets. However, in the case of this compound, such screenings have decisively demonstrated a lack of direct kinase inhibition. Target profiling against two separate kinase panels, one with 22 kinases and another with 140, showed no target with inhibition greater than the 50% threshold. Notably, key angiogenic kinases such as VEGFR1-3 were included in these screens and were not significantly inhibited by this compound. This evidence strongly indicates that the anti-angiogenic effects of this compound are not mediated by direct interaction with the kinase domain of these receptors.
The primary molecular targets of this compound have been identified as the cysteinyl leukotriene receptors 1 and 2 (CysLT1R and CysLT2R). This compound exhibits a clear selectivity for CysLT1R over CysLT2R, as evidenced by the half-maximal inhibitory concentrations (IC50) presented in the table below.
| Target | IC50 (µM) | Reference |
| CysLT1R | 1.2 | |
| CysLT2R | 52 |
Signaling Pathways Modulated by this compound
The biological effects of this compound are a direct consequence of its antagonism of CysLT receptors, which in turn modulates downstream signaling pathways implicated in angiogenesis, inflammation, and cell proliferation.
The Cysteinyl Leukotriene (CysLT) Pathway
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that signal through CysLT receptors, which are G-protein coupled receptors (GPCRs). This signaling is known to play a significant role in inflammatory diseases and has more recently been implicated in cancer progression and angiogenesis. This compound, by blocking the CysLT1R, inhibits the downstream activation of key pro-angiogenic and pro-inflammatory effectors. Notably, this compound has been shown to inhibit the phosphorylation of ERK, a downstream effector of CysLT1R signaling. Furthermore, this compound and its more potent analogue, Q8, have been demonstrated to reduce the cellular levels of NF-κB and calpain-2.
The TIE-2 Signaling Pathway
In addition to its effects on the CysLT pathway, a derivative of this compound, 1,4-dihydroxy this compound (Q8), has been shown to modulate the TIE-2 signaling pathway. In human ex vivo colorectal cancer tumor explants, Q8 significantly decreased the secretion of both TIE-2 and VCAM-1. This suggests that this compound and its analogues may exert their anti-angiogenic effects through a dual mechanism, impacting both CysLT and TIE-2 signaling, positioning them as potential therapeutic options for patients resistant to anti-VEGF drugs.
Experimental Protocols
The biological activity of this compound has been characterized through a series of in vitro, ex vivo, and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Although this compound is not a kinase inhibitor, the initial screening protocol is relevant for demonstrating its lack of activity. A common method is a radiometric kinase assay.
-
Objective: To determine the inhibitory effect of a compound on the activity of a specific kinase.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³²P]ATP
-
Assay buffer (containing MgCl₂, MnCl₂, Brij-35, and DTT)
-
Test compound (this compound)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition by the test compound compared to a vehicle control.
-
Endothelial Cell Tubule Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and is used to evaluate the anti-angiogenic potential of compounds like this compound.
-
Objective: To determine the effect of this compound on the in vitro formation of tube-like structures by endothelial cells.
-
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Matrigel
-
96-well plates
-
Endothelial cell growth medium
-
Test compound (this compound or its analogues)
-
Calcein AM (for visualization)
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Seed HMEC-1 cells onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 6-18 hours).
-
Visualize the tube-like structures using a microscope. For quantification, the cells can be labeled with Calcein AM.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Zebrafish in vivo Angiogenesis Assay
The zebrafish model is a powerful tool for in vivo screening of compounds affecting angiogenesis due to its rapid development and transparent embryos.
-
Objective: To evaluate the in vivo anti-angiogenic activity of this compound in a living organism.
-
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Zebrafish embryos
-
Test compound (this compound)
-
Embryo medium
-
Microscope with fluorescence imaging capabilities
-
-
Procedure:
-
Collect zebrafish embryos and raise them in embryo medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.
-
Place the embryos in a multi-well plate and treat them with various concentrations of this compound or a vehicle control.
-
Incubate the embryos at 28.5°C for a specified period (e.g., 24-48 hours).
-
Anesthetize the embryos and mount them for imaging.
-
Acquire fluorescent images of the developing vasculature, particularly the intersegmental vessels (ISVs).
-
Quantify the anti-angiogenic effect by measuring changes in ISV length, number, or sprouting compared to the control group.
-
Conclusion
This compound is a selective antagonist of cysteinyl leukotriene receptors with demonstrated anti-angiogenic, anti-inflammatory, and anti-proliferative activities. Extensive screening has confirmed that its mechanism of action is not through direct kinase inhibition but rather through the modulation of the CysLT signaling pathway and potentially the TIE-2 pathway. This unique mechanism of action, distinct from conventional anti-VEGF therapies, makes this compound and its analogues promising candidates for further preclinical and clinical development, particularly in the context of drug-resistant cancers and neovascular diseases. The experimental protocols detailed herein provide a robust framework for the continued investigation of this novel class of therapeutic agents.
References
- 1. Discovery and Development of the this compound Series of Ocular Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Quizartinib in Inducing Apoptosis in Leukemia Cells: A Technical Guide
Disclaimer: The initial query for "Quininib" did not yield relevant results in the context of leukemia cell apoptosis. The information presented in this document pertains to Quizartinib , a well-researched drug with a similar name that is a potent inducer of apoptosis in leukemia cells. It is highly probable that the original query intended to refer to Quizartinib.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid precursor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (ITD), which leads to constitutive activation of the FLT3 receptor tyrosine kinase.[1][2] This aberrant signaling promotes leukemic cell proliferation and survival, contributing to a poor prognosis.[1][2] Quizartinib is a potent and selective second-generation FLT3 inhibitor that has demonstrated significant efficacy in the treatment of FLT3-ITD positive AML by inducing programmed cell death, or apoptosis.[3] This technical guide provides an in-depth overview of the mechanisms by which Quizartinib induces apoptosis in leukemia cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action of Quizartinib
Quizartinib exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 receptor, thereby preventing its autophosphorylation and subsequent activation. This inhibition of FLT3 signaling disrupts downstream pathways crucial for the survival and proliferation of leukemia cells, ultimately leading to the induction of apoptosis.
Inhibition of Pro-Survival Signaling Pathways
The constitutive activation of FLT3-ITD leads to the persistent activation of several downstream signaling cascades that promote cell survival and inhibit apoptosis. Quizartinib effectively blocks these pathways:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by Quizartinib leads to decreased pro-survival signals.
-
RAS/RAF/MEK/ERK Pathway: This cascade is critical for cell proliferation and differentiation. Quizartinib's blockade of this pathway contributes to cell cycle arrest and apoptosis.
-
JAK/STAT5 Pathway: The STAT5 transcription factor, when activated by FLT3-ITD, promotes the expression of anti-apoptotic proteins. Quizartinib treatment leads to reduced STAT5 phosphorylation, thereby downregulating these survival factors.
The concerted inhibition of these key signaling pathways by Quizartinib shifts the cellular balance towards apoptosis, leading to the selective elimination of FLT3-ITD positive leukemia cells.
Quantitative Data on Quizartinib-Induced Apoptosis
The efficacy of Quizartinib in inducing apoptosis and inhibiting cell viability has been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | FLT3 Status | Quizartinib IC50 (Cell Viability, 72h) | Reference |
| MV4-11 | Homozygous FLT3-ITD | 0.1 - 0.3 nmol/L | |
| MOLM-14 | Heterozygous FLT3-ITD | 0.1 - 0.3 nmol/L | |
| SEM-K2 | Wild-Type FLT3 (amplified) | 0.4 nmol/L |
Experimental Protocols
The following are representative methodologies used to investigate the apoptotic effects of Quizartinib on leukemia cells.
Cell Viability Assay
-
Objective: To determine the concentration of Quizartinib required to inhibit the growth of leukemia cells.
-
Method:
-
Leukemia cell lines (e.g., MV4-11, MOLM-14) are seeded in 96-well plates.
-
Cells are treated with a range of Quizartinib concentrations for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis following Quizartinib treatment.
-
Method:
-
Leukemia cells are treated with Quizartinib at various concentrations and time points.
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
-
Objective: To assess the effect of Quizartinib on the phosphorylation status of FLT3 and downstream signaling proteins.
-
Method:
-
Leukemia cells are treated with Quizartinib for a defined period.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, AKT, ERK, and STAT5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Quizartinib's Mechanism of Action in FLT3-ITD+ Leukemia Cells
Caption: Quizartinib inhibits FLT3-ITD, blocking pro-survival pathways and inducing apoptosis.
Experimental Workflow for Assessing Quizartinib-Induced Apoptosis
Caption: Workflow for quantifying Quizartinib's apoptotic effect on leukemia cells.
Conclusion
Quizartinib is a highly effective targeted therapy for FLT3-ITD positive AML that functions by potently inhibiting the aberrant FLT3 kinase activity. This leads to the shutdown of critical pro-survival signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways. The culmination of these inhibitory effects is the induction of apoptosis in leukemia cells, providing a strong rationale for its clinical use in this patient population. Further research and clinical trials are ongoing to explore the full potential of Quizartinib in combination with other therapeutic agents to overcome resistance and improve patient outcomes.
References
Unraveling the In Vivo Journey of Quizartinib: A Technical Pharmacokinetic Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Quizartinib. This document details the absorption, distribution, metabolism, and excretion (ADME) of this potent FLT3 inhibitor, supplemented with detailed experimental protocols and visual representations of its mechanism of action.
Quizartinib, a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. A thorough understanding of its pharmacokinetic profile is paramount for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety.
Quantitative Pharmacokinetic Parameters of Quizartinib
The pharmacokinetic profile of Quizartinib and its major active metabolite, AC886, has been characterized in both healthy volunteers and patients with AML. The following tables summarize the key quantitative parameters.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~71% | [1] |
| Tmax (Quizartinib) | ~4 hours | [1] |
| Tmax (AC886) | 5 - 6 hours | [1] |
| Effect of High-Fat Meal | No clinically significant effect | [1][2] |
| Distribution | ||
| Volume of Distribution (Vd/F) | 275 L | |
| Protein Binding (in vitro) | ≥99% (Quizartinib and AC886) | |
| Blood-to-Plasma Ratio (in vitro) | 0.79-1.30 (Quizartinib), 1.36-3.19 (AC886) | |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4/5 | |
| Major Active Metabolite | AC886 | |
| Excretion | ||
| Total Body Clearance (CL/F) | 2.23 L/hour | |
| Half-life (t1/2) in AML patients (Maintenance) | 81 ± 73 hours (Quizartinib), 136 ± 113 hours (AC886) | |
| Route of Elimination | Primarily feces (76.3% of dose) | |
| Unchanged Drug in Feces | 4% | |
| Elimination in Urine | 1.64% |
| Dose | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Patient Population | Reference |
| 35.4 mg once daily | 140 | 2,680 | Newly Diagnosed AML | |
| 53 mg once daily (steady state) | 529 | 10,200 | Not Specified | |
| 53 mg once daily (steady state) - AC886 | 262 | 5,790 | Not Specified |
Experimental Protocols
A fundamental aspect of pharmacokinetic analysis is the accurate quantification of the drug and its metabolites in biological matrices. The following section outlines a typical experimental protocol for a pharmacokinetic study of Quizartinib in vivo.
In Vivo Study Workflow
Caption: Workflow of a typical in vivo pharmacokinetic study of Quizartinib.
Bioanalytical Method: Quantification of Quizartinib in Plasma using LC-MS/MS
This protocol describes a general method for the quantification of Quizartinib in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
1. Sample Preparation (Protein Precipitation)
-
Materials:
-
Frozen human plasma samples
-
Quizartinib analytical standard and internal standard (IS) (e.g., deuterated Quizartinib)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute Quizartinib and its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quizartinib: m/z 561.2 → 114.1
-
AC886: (Specific transition to be determined based on its mass)
-
Internal Standard: (Specific transition for the deuterated standard)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum signal intensity.
4. Data Analysis
-
Peak areas of Quizartinib and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (Quizartinib/IS) against the concentration of the calibration standards.
-
The concentration of Quizartinib in the unknown samples is determined from the calibration curve.
Mechanism of Action and Signaling Pathways
Quizartinib is a potent and selective inhibitor of FLT3. In AML, ITD mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival through various downstream signaling pathways. Quizartinib binds to the ATP-binding pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation and thereby blocking its autophosphorylation and subsequent signal transduction.
FLT3 Signaling Pathway Inhibition by Quizartinib
Caption: Quizartinib inhibits the constitutively active FLT3 receptor, blocking downstream signaling.
Quizartinib's inhibition of the hyperactive FLT3-ITD receptor disrupts key downstream signaling cascades, including:
-
RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation. Quizartinib's action prevents the phosphorylation and activation of components in this cascade, leading to cell cycle arrest.
-
PI3K/AKT Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis. By blocking this pathway, Quizartinib promotes programmed cell death in leukemic cells.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key mediator of cytokine signaling and is constitutively activated by FLT3-ITD, promoting cell proliferation. Quizartinib effectively suppresses STAT5 phosphorylation.
Drug-Drug Interactions
The primary route of metabolism for Quizartinib is via the cytochrome P450 enzyme CYP3A4. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of Quizartinib.
-
Strong CYP3A Inhibitors (e.g., ketoconazole, clarithromycin): These drugs can increase Quizartinib exposure, potentially leading to an increased risk of adverse events such as QT prolongation. Dose reduction of Quizartinib is recommended when co-administered with strong CYP3A inhibitors.
-
Strong or Moderate CYP3A Inducers (e.g., rifampin, carbamazepine): These drugs can decrease Quizartinib exposure, potentially reducing its efficacy. Co-administration should be avoided.
Conclusion
Quizartinib exhibits a predictable pharmacokinetic profile characterized by oral absorption, extensive distribution, and metabolism primarily through CYP3A4. Its long half-life supports once-daily dosing. A thorough understanding of its pharmacokinetics, particularly the potential for drug-drug interactions involving the CYP3A pathway, is critical for its safe and effective use in the treatment of FLT3-ITD positive AML. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and clinicians involved in the ongoing development and clinical application of Quizartinib.
References
Quininib's effect on wild-type vs. mutant FLT3
An In-depth Technical Guide to the Differential Effects of Quizartinib on Wild-Type vs. Mutant FLT3
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive kinase activation and poor prognosis. Quizartinib (AC220) is a potent, second-generation, highly selective FLT3 inhibitor. This guide provides a comprehensive technical overview of Quizartinib's mechanism of action, its differential efficacy against wild-type (WT) and mutant FLT3, and the molecular basis for these differences. Detailed experimental protocols for evaluating FLT3 inhibitors and quantitative data on Quizartinib's activity are presented to support further research and development.
Introduction to FLT3 and Quizartinib
FLT3 is a class III receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling cascades crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations.[3] The most common of these are FLT3-ITD mutations (found in ~25% of patients), which are in-frame duplications in the juxtamembrane domain, and FLT3-TKD mutations (~5-10% of patients), which are typically point mutations in the activation loop (e.g., D835Y).[4][5]
Quizartinib is a small molecule bis-aryl urea derivative specifically developed as a potent and selective FLT3 inhibitor. It is classified as a Type II inhibitor, a critical distinction that dictates its efficacy and resistance profile. Type II inhibitors bind to the inactive conformation of the kinase, adjacent to the ATP-binding pocket. This mechanism confers high selectivity for FLT3-ITD, which can adopt this inactive state, but renders the inhibitor ineffective against mutations that lock the kinase in its active conformation.
Mechanism of Action and Signaling Pathway
Quizartinib exerts its therapeutic effect by binding to the ATP-binding site of FLT3 in its inactive state, thereby preventing the receptor's autophosphorylation and subsequent activation. This blockade abrogates the downstream signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells. The inhibition of these cascades ultimately induces cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.
Figure 1. FLT3 Signaling Pathway and Point of Inhibition by Quizartinib.
Quantitative Analysis: Wild-Type vs. Mutant FLT3
The efficacy of Quizartinib varies significantly depending on the FLT3 mutation status. It is exceptionally potent against the FLT3-ITD mutation but shows markedly reduced activity against FLT3-TKD mutations, particularly at the D835 residue. Its activity against wild-type FLT3 is also notable.
| FLT3 Variant | Type | Quizartinib IC₅₀ (nM) | Efficacy Relative to FLT3-ITD | Reference |
| FLT3-ITD | Juxtamembrane Duplication | 1.1 - 5 | High | |
| Wild-Type (WT) | No Mutation | 4.2 - 40 | Moderate to High | |
| FLT3-D835Y | TKD Point Mutation | > 1,000 | Very Low / Resistant | |
| FLT3-D835H | TKD Point Mutation | > 1,000 | Very Low / Resistant | |
| FLT3-F691L | TKD "Gatekeeper" Mutation | ~50 - 200 | Low / Resistant |
Table 1: Comparative IC₅₀ values of Quizartinib against various FLT3 constructs. Data compiled from multiple preclinical studies. Actual values may vary based on the specific assay conditions.
The molecular basis for this differential activity lies in the conformational state of the kinase. FLT3-ITD mutants can adopt the inactive conformation required for Type II inhibitor binding. In contrast, FLT3-TKD mutations at the D835 residue stabilize the activation loop in the active state, sterically hindering Quizartinib from binding effectively. This leads to primary resistance to the drug. Secondary resistance in patients treated with Quizartinib often arises from the acquisition of these TKD mutations.
Experimental Protocols
Evaluating the efficacy and mechanism of FLT3 inhibitors like Quizartinib involves a standard set of biochemical and cell-based assays.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is ideal for determining IC₅₀ values of inhibitors against purified kinase enzymes.
Figure 2. Workflow for an ADP-Glo™ based in vitro FLT3 kinase assay.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase reaction buffer, the specific FLT3 enzyme variant (e.g., FLT3-ITD), a suitable substrate (e.g., Myelin Basic Protein), and serial dilutions of Quizartinib.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C or room temperature).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step into a luminescent signal.
-
Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cell-Based FLT3 Phosphorylation Assay (Western Blot)
This method directly assesses the ability of an inhibitor to block FLT3 autophosphorylation within a cellular context, providing a more physiologically relevant measure of target engagement.
Methodology:
-
Cell Culture and Treatment: Culture FLT3-dependent AML cell lines (e.g., MV4-11 for FLT3-ITD) and treat with various concentrations of Quizartinib for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Using BSA instead of milk is recommended for phospho-protein detection.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). After washing, probe with a secondary antibody conjugated to an enzyme like HRP.
-
Detection: Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.
-
Analysis: Re-probe the same membrane with an antibody for total FLT3 as a loading control. Quantify the band intensities to determine the reduction in FLT3 phosphorylation relative to the total protein level at each inhibitor concentration.
Cell Viability Assay (MTT/XTT or equivalent)
These assays measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. They are used to determine the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.
Figure 3. General workflow for a cell viability assay (MTT method).
Methodology:
-
Cell Seeding: Plate cells (e.g., Ba/F3 cells engineered to express specific FLT3 variants) at a predetermined density in 96-well plates.
-
Compound Addition: Add serial dilutions of Quizartinib to the wells and include appropriate controls (vehicle-only and no-treatment).
-
Incubation: Incubate the plates for an extended period, typically 48-72 hours, to allow the compound to affect cell proliferation.
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT). Viable, metabolically active cells will reduce the salt into a colored formazan product.
-
Solubilization: After a few hours of incubation with the reagent, add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Detection: Measure the absorbance of the colored solution using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
Quizartinib is a highly potent and selective FLT3 inhibitor with a clear mechanism of action that is intrinsically linked to the conformational state of its target. Its remarkable efficacy against FLT3-ITD-mutated AML has established it as a significant therapeutic agent. However, its classification as a Type II inhibitor is a double-edged sword, as this same mechanism underlies the primary and acquired resistance observed with FLT3-TKD mutations. This technical guide provides the foundational data and methodologies for researchers to further investigate Quizartinib and develop next-generation inhibitors or combination strategies to overcome these resistance mechanisms, ultimately improving outcomes for patients with FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Quininib Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quininib, a novel small molecule antagonist of cysteinyl leukotriene receptors (CysLT1 and CysLT2), has demonstrated promising anti-angiogenic, anti-inflammatory, and anti-proliferative activities, positioning it as a potential therapeutic agent in ocular neovascular pathologies and certain cancers.[1][2] As with any targeted therapy, the emergence of drug resistance is a significant clinical challenge that can limit its long-term efficacy. To date, specific mechanisms of resistance to this compound have not been extensively documented in the literature. This technical guide provides a foundational framework for investigating these potential resistance mechanisms. By extrapolating from established principles of drug resistance to other targeted agents, such as tyrosine kinase inhibitors, we outline hypothesized resistance mechanisms, detailed experimental protocols to test these hypotheses, and a structured approach to data interpretation. This document serves as a comprehensive resource for researchers initiating studies into the molecular underpinnings of this compound resistance.
Introduction to this compound and its Mechanism of Action
This compound was first identified through a phenotype-based chemical screen for its potent inhibition of developmental angiogenesis.[2][3] It functions primarily as an antagonist of CysLT1 and CysLT2, which are G-protein coupled receptors involved in inflammatory and angiogenic signaling pathways.[1] The binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to these receptors typically activates downstream signaling cascades that promote cell proliferation, migration, and survival.
This compound's anti-angiogenic effects are mediated, at least in part, through the inhibition of downstream effectors such as phosphorylated ERK. A more potent analog of this compound, designated Q8, has been shown to reduce cellular levels of the pro-angiogenic signals NF-κB and calpain-2, as well as decrease the secretion of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and vascular endothelial growth factor (VEGF). This suggests that this compound and its analogs disrupt a network of signaling pathways crucial for the formation of new blood vessels.
Hypothesized Mechanisms of Resistance to this compound
Drawing parallels from well-characterized resistance mechanisms to other targeted therapies, we can postulate several ways cancer cells might evade the effects of this compound. These can be broadly categorized into on-target and off-target alterations.
2.1. On-Target Resistance Mechanisms
These mechanisms involve alterations to the direct target of this compound, the CysLT receptors.
-
Mutations in CysLT1R and CysLT2R: Secondary mutations in the receptor's ligand-binding pocket could reduce the binding affinity of this compound, while still allowing for activation by endogenous ligands. This is a common mechanism of resistance to tyrosine kinase inhibitors, where mutations can increase the receptor's affinity for ATP, outcompeting the inhibitor.
-
Amplification of CysLT Receptor Genes: An increase in the copy number of the CYSLTR1 or CYSLTR2 genes would lead to overexpression of the target receptors. This would require higher concentrations of this compound to achieve a therapeutic effect, a phenomenon observed with EGFR and BCR-ABL in resistance to their respective inhibitors.
-
Expression of Receptor Splice Variants: The expression of alternative splice variants of the CysLT receptors that are not effectively inhibited by this compound could provide a mechanism for continued signaling.
2.2. Off-Target Resistance Mechanisms (Bypass Tracks)
These mechanisms involve the activation of alternative signaling pathways that compensate for the inhibition of the CysLT pathway, thereby promoting cell survival and proliferation.
-
Activation of Parallel Signaling Pathways: Cancer cells could upregulate parallel pro-angiogenic and pro-survival pathways to bypass the block on CysLT signaling. Examples from TKI resistance include the amplification or activation of MET, AXL, or IGF-1R, which can then reactivate downstream pathways like PI3K/AKT and MAPK/ERK. A similar compensatory mechanism could occur in response to this compound.
-
Upregulation of Downstream Effectors: Increased expression or constitutive activation of downstream signaling molecules like ERK or NF-κB could render the cells independent of upstream CysLT receptor activation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. This is a well-established mechanism of multidrug resistance.
-
Epigenetic Modifications: Alterations in DNA methylation or histone acetylation could lead to changes in the expression of genes that mediate this compound's effects or contribute to a resistant phenotype.
Experimental Protocols for Investigating this compound Resistance
This section provides detailed methodologies for key experiments to explore the hypothesized resistance mechanisms.
3.1. Generation of this compound-Resistant Cell Lines
This protocol describes the generation of drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Protocol:
-
Parental Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound.
-
Initial Drug Concentration: Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay (see Protocol 3.2).
-
Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Continuously monitor the cells. When the cells resume a normal growth rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat this stepwise increase in drug concentration. Surviving cell populations are selected at each stage.
-
-
Confirmation of Resistance:
-
After several months of continuous culture (or when cells are able to proliferate at a concentration 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
A significant increase in the IC50 value compared to the parental line confirms the development of resistance.
-
-
Cell Line Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
3.2. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 values for parental and resistant cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression analysis to calculate the IC50 value.
3.3. Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and activation status of proteins in key signaling pathways.
Protocol:
-
Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of CysLT receptors, ERK, AKT, as well as NF-κB and calpain-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3.4. Gene Sequencing of CysLT Receptors
This protocol is used to identify potential mutations in the CYSLTR1 and CYSLTR2 genes in resistant cells.
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding regions of the CYSLTR1 and CYSLTR2 genes. Perform PCR to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using the designed primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequences from the parental cells and a reference sequence to identify any mutations.
Data Presentation and Visualization
Clear presentation of quantitative data is crucial for interpreting the results of resistance studies.
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental HCT-116 | 2.5 ± 0.3 | 1.0 |
| This compound-Resistant HCT-116 | 28.7 ± 2.1 | 11.5 |
| Parental A549 | 4.1 ± 0.5 | 1.0 |
| This compound-Resistant A549 | 35.2 ± 3.8 | 8.6 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells (Relative to Parental)
| Protein | Change in Expression/Activation |
| p-ERK | ↓↓↓ |
| p-AKT | ↑↑↑ |
| MET | ↑↑ |
| CysLT1R | ↑ |
Visualizations
References
Methodological & Application
Determining the Potency of Quizartinib: An In Vitro Assay Protocol for IC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival of leukemic cells.[1][3] Quizartinib effectively inhibits FLT3 signaling, leading to the suppression of downstream pathways such as MAPK/ERK, PI3K/AKT, and STAT5, ultimately inducing apoptosis in cancer cells. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Quizartinib in vitro, a critical parameter for evaluating its potency.
FLT3 Signaling Pathway and Quizartinib's Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In AML, mutations such as ITD in the FLT3 gene result in ligand-independent dimerization and constitutive activation of the kinase. This leads to the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that drive leukemogenesis. Quizartinib, a type II FLT3 inhibitor, binds to the inactive conformation of the FLT3 kinase, preventing its phosphorylation and blocking the signal transduction.
References
Optimal Quizartinib Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, in various cell culture experiments. The protocols outlined below are particularly relevant for studying its effects on Acute Myeloid Leukemia (AML) cell lines harboring FLT3 internal tandem duplication (ITD) mutations.
Mechanism of Action
Quizartinib is a second-generation type II tyrosine kinase inhibitor that specifically targets FLT3.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), result in constitutive activation of the FLT3 receptor. This leads to uncontrolled cell proliferation and is a key driver in a significant subset of AML cases.[2] Quizartinib binds to the ATP-binding pocket of the FLT3 kinase, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways.[2][3] This inhibition ultimately induces apoptosis and curtails the proliferation of leukemic cells with the FLT3-ITD mutation.[2]
Quantitative Data Summary: Inhibitory Concentrations of Quizartinib
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Quizartinib in various AML cell lines, providing a crucial reference for experimental design.
Table 1: IC50 Values for Cell Viability
| Cell Line | FLT3 Status | Assay Duration | IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD (Homozygous) | 72 hours | 0.40 - 0.56 | |
| MOLM-13 | FLT3-ITD | 48-72 hours | 0.62 - 1.7 | |
| MOLM-14 | FLT3-ITD | 72 hours | 0.38 - 0.73 | |
| SEM-K2 | FLT3-ITD | 72 hours | 0.4 | |
| RS4;11 | FLT3-WT | 72 hours | >1000 | |
| THP-1 | FLT3-WT | 72 hours | >1000 |
Table 2: IC50 Values for FLT3 Phosphorylation Inhibition
| Cell Line | FLT3 Status | Assay Duration | IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD (Homozygous) | 2 hours | 0.50 | |
| MOLM-14 | FLT3-ITD | Not Specified | ~0.3 - 0.7 | |
| SEM-K2 | FLT3-ITD | Not Specified | ~0.3 - 0.7 | |
| RS4;11 | FLT3-WT (FL-stimulated) | Not Specified | ~0.3 - 3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to perform dose-response experiments to determine the optimal Quizartinib concentration for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the effect of Quizartinib on the viability of AML cells.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quizartinib (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Preparation: Prepare a serial dilution of Quizartinib in complete medium. Final concentrations should typically range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.
-
Cell Treatment: Add 100 µL of the diluted Quizartinib or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of Quizartinib concentration to determine the IC50 value.
Protocol 2: Western Blotting for FLT3 Signaling Pathway Analysis
This protocol is designed to analyze the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT).
Materials:
-
AML cell line (e.g., MV4-11)
-
Quizartinib
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) for 2 hours.
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to assess Quizartinib-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell line
-
Quizartinib
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Quizartinib for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 4: Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following Quizartinib treatment using propidium iodide (PI) staining.
Materials:
-
AML cell line
-
Quizartinib
-
Ice-cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Quizartinib at various concentrations for a predetermined duration (e.g., 24 hours).
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
FLT3 Signaling Pathway and Quizartinib Inhibition
References
Establishing an In Vivo Mouse Model for Quizartinib Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for establishing and utilizing in vivo mouse models to evaluate the efficacy of Quizartinib, a potent and selective second-generation FLT3 inhibitor. This document outlines methodologies for both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) harboring FLT3-ITD mutations. Detailed experimental procedures, data presentation guidelines, and visualizations of key biological pathways and workflows are included to facilitate the successful implementation of these models in preclinical research.
Introduction
Quizartinib is a small molecule tyrosine kinase inhibitor that selectively targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) is a common driver of leukemogenesis and is associated with a poor prognosis.[2][4] Quizartinib has demonstrated significant anti-leukemic activity in preclinical models and has been approved for the treatment of relapsed/refractory and newly diagnosed FLT3-ITD positive AML. In vivo mouse models are indispensable tools for studying the pharmacodynamics, efficacy, and potential resistance mechanisms of Quizartinib.
This document provides comprehensive protocols for two widely used in vivo models:
-
Cell Line-Derived Xenograft (CDX) Model: Involves the subcutaneous or systemic engraftment of established human AML cell lines expressing FLT3-ITD into immunodeficient mice.
-
Patient-Derived Xenograft (PDX) Model: Utilizes primary leukemic cells from AML patients directly implanted into immunodeficient mice, offering a more clinically relevant model that preserves the heterogeneity of the original tumor.
Mechanism of Action of Quizartinib
Quizartinib functions by binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of FLT3 signaling leads to the inhibition of cell proliferation and induction of apoptosis in FLT3-ITD-dependent cancer cells. The primary signaling cascades affected by Quizartinib include the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways.
Experimental Protocols
I. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the FLT3-ITD positive human AML cell line, MV4-11.
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female
-
Quizartinib
-
Vehicle for Quizartinib (e.g., 0.5% methylcellulose)
-
Sterile syringes and needles (27G)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Implantation:
-
Harvest cells and determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Resuspend cells in sterile, serum-free RPMI-1640 or PBS at a concentration of 2 x 10^7 cells/mL.
-
Mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.
-
-
Quizartinib Administration:
-
Prepare Quizartinib in the appropriate vehicle at the desired concentration.
-
Administer Quizartinib or vehicle to the respective groups via oral gavage daily. Doses ranging from 0.3 to 10 mg/kg have been shown to be effective.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
II. Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the establishment of an AML PDX model.
Materials:
-
Primary AML patient bone marrow or peripheral blood samples with confirmed FLT3-ITD mutation
-
Ficoll-Paque for mononuclear cell isolation
-
Sterile PBS
-
Immunodeficient mice (NSG mice are highly recommended for AML engraftment), 6-8 weeks old
-
Quizartinib and vehicle
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
-
Animal housing and monitoring equipment
Procedure:
-
Preparation of Primary AML Cells:
-
Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with sterile PBS.
-
Determine cell count and viability.
-
-
Engraftment of Primary Cells:
-
Resuspend the primary AML cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension intravenously (tail vein) into sublethally irradiated (optional, but can enhance engraftment) NSG mice.
-
-
Monitoring Engraftment:
-
Starting 4-6 weeks post-injection, monitor the engraftment of human AML cells in the peripheral blood of the mice using flow cytometry.
-
Stain peripheral blood samples with anti-human CD45 and anti-mouse CD45 antibodies to determine the percentage of human hematopoietic cells.
-
Successful engraftment is typically defined as >1% human CD45+ cells in the peripheral blood.
-
-
Expansion and Drug Treatment:
-
Once engraftment is confirmed, mice can be randomized into treatment and control groups.
-
Administer Quizartinib or vehicle as described in the CDX protocol.
-
-
Efficacy Evaluation:
-
Monitor the percentage of human CD45+ cells in the peripheral blood weekly to assess treatment efficacy.
-
Monitor animal health, including body weight and signs of leukemia progression (e.g., hind limb paralysis, ruffled fur).
-
The primary endpoint is often survival or a reduction in the leukemic burden.
-
At the end of the study, bone marrow, spleen, and other organs can be harvested to assess the extent of leukemic infiltration.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: In Vitro Efficacy of Quizartinib in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) |
| MV4-11 | 0.40 |
| MOLM-13 | 0.89 |
| MOLM-14 | 0.73 |
Table 2: In Vivo Efficacy of Quizartinib in AML Xenograft Models
| Model | Cell Line/Patient ID | Quizartinib Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| CDX | MV4-11 | 1 | >90 | - | |
| CDX | MV4-11 | 3 | >95 | - | |
| CDX | MV4-11 | 10 | Complete Regression | - | |
| CDX | MOLM-14 | 1 | Significant | - | |
| PDX | FLT3-ITD+ Patient | Not Specified | Significant reduction in hCD45+ cells | Increased |
Experimental Workflow Visualization
Conclusion
The establishment of robust and reproducible in vivo mouse models is critical for the preclinical evaluation of targeted therapies like Quizartinib. The detailed protocols and guidelines presented in these application notes for both CDX and PDX models of FLT3-ITD positive AML provide a framework for researchers to effectively assess the therapeutic potential of Quizartinib and investigate mechanisms of response and resistance. Careful adherence to these protocols will ensure the generation of high-quality, translatable data to inform clinical development.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Studying Quizartinib Resistance in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival through downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[1][2] While Quizartinib has shown significant clinical activity, the development of resistance remains a major challenge.[3] Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it. These application notes provide detailed protocols for key in vitro experiments to investigate Quizartinib resistance in AML cell lines.
Mechanisms of Quizartinib Resistance
Resistance to Quizartinib can be broadly categorized into on-target and off-target mechanisms.
-
On-Target Resistance: This primarily involves the acquisition of secondary mutations within the FLT3 kinase domain that interfere with drug binding. The most common mutations occur at the activation loop residue D835 (e.g., D835Y/V/F) and the "gatekeeper" residue F691 (e.g., F691L).[4] Type II inhibitors like Quizartinib are particularly ineffective against FLT3-TKD mutations at therapeutic doses.
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling. These "escape pathways" can be driven by mutations in other genes (e.g., NRAS) or the upregulation of other receptor tyrosine kinases like AXL. Additionally, the bone marrow microenvironment can confer resistance by secreting protective factors like Fibroblast Growth Factor 2 (FGF2).
Caption: Logical diagram of on-target and off-target resistance to Quizartinib.
Experimental Protocols
Assessment of Cell Viability and Drug Sensitivity
Determining the half-maximal inhibitory concentration (IC50) is the primary method for quantifying cellular sensitivity to an inhibitor. Assays like the MTS or CellTiter-Glo® luminescent assay are commonly used.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 µL of appropriate culture medium.
-
Drug Preparation: Prepare a serial dilution of Quizartinib (e.g., 0.1 nM to 10,000 nM) in culture medium. Include a vehicle control (DMSO).
-
Treatment: Add 50 µL of the diluted Quizartinib or vehicle control to the respective wells in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Table 1: Representative IC50 Values for FLT3 Inhibitors in AML Cell Lines
| Cell Line | FLT3 Status | Inhibitor | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | Quizartinib | ~0.4 | |
| MV4-11 | FLT3-ITD | Quizartinib | ~0.3 | |
| MOLM-13-RES | FLT3-ITD + D835Y | Quizartinib | >1000 | |
| Ba/F3 FLT3-ITD | FLT3-ITD | Quizartinib | ~1 | |
| Ba/F3 FLT3-ITD+F691L | FLT3-ITD + F691L | Quizartinib | >1000 |
Analysis of Apoptosis
To confirm that decreased viability is due to programmed cell death, apoptosis can be measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed 1-5 x 10^5 cells in a 12- or 24-well plate. Treat with the desired concentrations of Quizartinib (e.g., 1x and 10x the IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Analysis: Differentiate cell populations: Viable (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), and Late Apoptotic/Necrotic (Annexin V+ / PI+).
Characterization of FLT3 Signaling Pathways
Western blotting is essential for examining the phosphorylation status of FLT3 and its key downstream signaling proteins to assess pathway activation.
Caption: FLT3 signaling pathways inhibited by Quizartinib.
Protocol: Western Blotting for FLT3 Pathway Analysis
-
Cell Treatment & Lysis: Treat cells with Quizartinib for a short duration (e.g., 2-4 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-Actin (as a loading control)
-
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Identification of FLT3 Mutations
To identify on-target mechanisms of resistance, sequencing of the FLT3 gene, particularly the kinase domain, is necessary.
References
Application Notes and Protocols for Quizartinib Combination Therapy with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It has demonstrated significant clinical activity in patients with Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.[2] Combining Quizartinib with standard chemotherapy agents has emerged as a promising strategy to improve treatment outcomes.[3][4] These application notes provide a summary of preclinical and clinical data on Quizartinib combination therapy, along with detailed protocols for in vitro and in vivo studies to evaluate such combinations.
Mechanism of Action: FLT3 Inhibition
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to the pathogenesis of AML. Quizartinib selectively binds to the inactive conformation of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This inhibition of FLT3 signaling ultimately induces apoptosis in FLT3-ITD-positive leukemia cells.
Data Presentation
In Vitro Efficacy of Quizartinib
The following table summarizes the in vitro activity of Quizartinib as a single agent in various FLT3-ITD positive AML cell lines.
| Cell Line | FLT3 Status | Assay | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD (homozygous) | Cell Proliferation | 0.4 - 0.56 | |
| MOLM-13 | FLT3-ITD (heterozygous) | Cell Proliferation | 0.89 | |
| MOLM-14 | FLT3-ITD (heterozygous) | Cell Proliferation | 0.73 | |
| MV4-11 | FLT3-ITD (homozygous) | FLT3 Phosphorylation | 0.50 | |
| MOLM-14 | FLT3-ITD (heterozygous) | Apoptosis Induction | ~1-2 |
Preclinical Synergy of Quizartinib with Other Agents
This table presents data on the synergistic effects of Quizartinib in combination with other anti-leukemic agents. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Agent | Cell Line | FLT3 Status | Synergy Metric (CI) | Reference |
| Milademetan (MDM2i) | MOLM-13 | FLT3-ITD/TP53 WT | 0.46 ± 0.08 | |
| Milademetan (MDM2i) | MOLM-14 | FLT3-ITD/TP53 WT | 0.65 ± 0.04 | |
| Milademetan (MDM2i) | MV4-11 | FLT3-ITD/TP53 WT | 0.24 ± 0.02 | |
| Venetoclax (BCL-2i) | MV4-11, MOLM-13 | FLT3-ITD | Synergistic | |
| BAY-806946 (PI3Ki) | MOLM-13, MV4-11 | FLT3-ITD | Synergistic | |
| Homoharringtonine | MOLM-14, MV4-11 | FLT3-ITD | Synergistic |
Clinical Efficacy of Quizartinib with Standard Chemotherapy
The QuANTUM-First phase 3 clinical trial evaluated the efficacy of Quizartinib in combination with standard induction and consolidation chemotherapy in newly diagnosed FLT3-ITD positive AML patients.
| Treatment Arm | Median Overall Survival (months) | Hazard Ratio (95% CI) | p-value | Reference |
| Quizartinib + Chemotherapy | 31.9 | 0.78 (0.62-0.98) | 0.0324 | |
| Placebo + Chemotherapy | 15.1 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Quizartinib in combination with a chemotherapy agent using a luminescent cell viability assay.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Quizartinib (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cytarabine, Daunorubicin; stock solution in appropriate solvent)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium.
-
Compound Preparation:
-
Prepare 4x serial dilutions of Quizartinib and the chemotherapy agent in complete medium.
-
For combination treatments, prepare a matrix of 4x concentrations of both drugs.
-
-
Cell Treatment: Add 50 µL of the diluted drugs or vehicle control to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot dose-response curves to determine the IC50 for each agent.
-
Use CompuSyn software to calculate the Combination Index (CI) to assess synergy.
-
Protocol 2: Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of Quizartinib and chemotherapy on the phosphorylation of FLT3 and downstream signaling proteins.
Materials:
-
AML cells treated as described in the cell viability assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST, add ECL substrate, and detect the chemiluminescent signal.
-
-
Analysis: Quantify band intensities and normalize to a loading control.
Protocol 3: In Vivo Xenograft Model of AML
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of Quizartinib in combination with standard chemotherapy.
Materials:
-
MV4-11 AML cell line
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
Quizartinib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Cytarabine and Daunorubicin
-
Vehicle for injection (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Resuspend 5 x 10^6 MV4-11 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Quizartinib (e.g., 5-10 mg/kg, daily, oral gavage)
-
Group 3: Standard chemotherapy (e.g., Cytarabine 50 mg/kg and Daunorubicin 1 mg/kg, intraperitoneal or intravenous, on a specified schedule)
-
Group 4: Quizartinib + Standard chemotherapy
-
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³), or if significant weight loss or other signs of distress are observed.
-
The primary endpoint is typically tumor growth inhibition. Survival can also be assessed.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of differences between groups.
-
Conclusion
The combination of Quizartinib with standard chemotherapy agents represents a significant advancement in the treatment of FLT3-ITD positive AML. The preclinical data and protocols provided in these application notes offer a framework for researchers to further investigate and optimize Quizartinib-based combination therapies. Rigorous preclinical evaluation using the described methodologies is crucial for the continued development of more effective treatment strategies for this aggressive leukemia.
References
- 1. Towards better combination regimens of cytarabine and FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib shows improved rates of composite complete remission and reduced need for re-induction in real-world patients with FLT3-ITD-mutated AML - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 4. esmo.org [esmo.org]
Application Notes: Analysis of FLT3 Phosphorylation Following Quizartinib Treatment by Western Blot
Application Notes and Protocols: Using CRISPR/Cas9 to Model Quizartinib Resistance Mutations in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] The most common of these are internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][3]
Quizartinib (AC220) is a potent, second-generation, selective type II FLT3 inhibitor that has shown significant efficacy in patients with FLT3-ITD positive AML.[3] However, as with many targeted therapies, the development of drug resistance is a major clinical challenge that limits its long-term effectiveness. Understanding the molecular mechanisms of this resistance is crucial for developing next-generation inhibitors and effective combination therapies.
The CRISPR/Cas9 gene-editing system provides a powerful and precise tool to model the genetic alterations that confer resistance to Quizartinib. By introducing specific point mutations into the FLT3 gene or by performing genome-wide knockout screens, researchers can recreate and investigate resistance mechanisms in a controlled laboratory setting. These models are invaluable for validating resistance pathways, screening for novel therapeutic agents, and elucidating the complex signaling networks that cancer cells exploit to evade treatment.
Mechanisms of Acquired Resistance to Quizartinib
Resistance to Quizartinib can be broadly categorized into two main types:
-
On-Target Resistance: This occurs through secondary mutations within the FLT3 gene itself, specifically in the kinase domain (KD). As a type II inhibitor, Quizartinib binds to the inactive conformation of the FLT3 kinase. Mutations that destabilize this inactive state prevent the drug from binding effectively. Common on-target resistance mutations for type II inhibitors include substitutions at the activation loop residue D835 (e.g., D835Y) and the "gatekeeper" residue F691 (e.g., F691L). These mutations have been identified in patients who have relapsed on Quizartinib therapy.
-
Off-Target Resistance: This involves the activation of alternative or "bypass" signaling pathways that render the cells independent of FLT3 signaling for their survival and proliferation. Even with FLT3 effectively inhibited by Quizartinib, these parallel pathways can sustain the malignant phenotype. A common mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS). Genome-wide CRISPR screens have also identified that the loss of function of certain negative regulators, such as SPRY3 and GSK3, can lead to the reactivation of FGF/Ras/ERK or Wnt signaling, conferring resistance to Quizartinib.
FLT3 Signaling and Resistance Pathways
The diagram below illustrates the FLT3 signaling cascade, the inhibitory action of Quizartinib, and the primary mechanisms of resistance.
Caption: FLT3 signaling pathway and Quizartinib resistance mechanisms.
CRISPR/Cas9 Experimental Workflow for Modeling Resistance
The generation and validation of Quizartinib-resistant cell lines using CRISPR/Cas9 follows a systematic workflow. This process allows for the creation of isogenic cell lines, where the only genetic difference is the engineered resistance mutation, providing a clean background for studying drug effects.
Caption: Experimental workflow for generating and validating resistance mutations.
Quantitative Data on Quizartinib Resistance
CRISPR-engineered cell lines allow for the precise quantification of resistance. The half-maximal inhibitory concentration (IC50) is a key metric, and a significant increase in the IC50 value for a mutant cell line compared to its parental counterpart confirms the resistance-conferring nature of the mutation.
| Cell Line Model | FLT3 Mutation Status | Quizartinib IC50 (nM) | Fold Resistance (approx.) | Reference |
| Ba/F3 | FLT3-ITD | ~3 | - | |
| Ba/F3 | FLT3-ITD + F691L | >1000 | >333x | |
| Ba/F3 | FLT3-ITD + D835Y | ~300 | ~100x | |
| Ba/F3 | FLT3-ITD + N701K | 2.9 | ~1x (Sensitive) | |
| Primary AML Cells | FLT3-ITD + N701K | Sensitive | - | |
| MOLM-14 | NRAS G12C (Quizartinib Resistant) | Increased | Not specified |
Note: IC50 values are approximate and can vary based on specific experimental conditions. The N701K mutation confers resistance to the Type I inhibitor Gilteritinib but retains sensitivity to the Type II inhibitor Quizartinib, demonstrating a TKI sensitivity switch.
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of FLT3 Resistance Mutations
This protocol describes the generation of a specific point mutation (e.g., D835Y) in a FLT3-ITD positive AML cell line (e.g., MOLM-13) using Cas9 ribonucleoprotein (RNP) and a single-stranded oligodeoxynucleotide (ssODN) donor template.
Materials:
-
MOLM-13 cells (or other FLT3-ITD+ AML cell line)
-
Recombinant S. pyogenes Cas9-NLS protein
-
Synthetic single guide RNA (sgRNA) targeting the FLT3 locus near D835
-
ssODN donor template (e.g., 120-200 nt) containing the D835Y mutation and silent mutations to prevent re-cutting
-
Electroporation buffer and system (e.g., Neon Transfection System)
-
Culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the target region
-
Sanger sequencing reagents
Methodology:
-
gRNA and Donor Design: Design an sgRNA that directs the Cas9 nuclease to create a double-strand break as close as possible to the codon for D835 in the FLT3 gene. Design an ssODN donor template containing the desired nucleotide change to convert the D835 codon (GAC) to a Tyrosine codon (TAC). Include additional silent mutations within the sgRNA PAM site or recognition sequence to prevent Cas9 from re-cutting the allele after successful homology-directed repair (HDR).
-
RNP Complex Formation: Incubate the Cas9 protein with the synthetic sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature to form the RNP complex.
-
Cell Preparation: Harvest mid-log phase MOLM-13 cells. Wash with PBS and resuspend in the appropriate electroporation buffer at a concentration of 1-2 x 10^7 cells/mL.
-
Electroporation: Mix the cell suspension with the pre-formed RNP complex and the ssODN donor template. Immediately electroporate the mixture using optimized parameters for the specific cell line and electroporation system.
-
Recovery and Expansion: Transfer the electroporated cells to pre-warmed culture medium and culture for 48-72 hours to allow for recovery and gene editing to occur.
-
Single-Cell Cloning: Serially dilute the edited cell population and plate into 96-well plates to isolate single cells.
-
Clonal Expansion and Screening: Culture the single-cell clones for 2-3 weeks until sufficient cell numbers are available for genomic DNA extraction.
-
Genotyping: Extract genomic DNA from each expanded clone. Perform PCR using primers that flank the targeted FLT3 region. Purify the PCR product and send for Sanger sequencing to identify clones containing the desired D835Y mutation.
Protocol 2: Cell Viability Assay for Determining Quizartinib IC50
This protocol uses a resazurin-based assay (e.g., alamarBlue) to measure cell viability and determine the IC50 of Quizartinib for parental and CRISPR-edited cell lines.
Materials:
-
Parental (WT) and validated FLT3-mutant AML cell lines
-
Quizartinib stock solution (in DMSO)
-
Culture medium
-
96-well flat-bottom plates (white-walled for fluorescence)
-
Resazurin-based viability reagent
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed the parental and mutant cells into separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium. Include wells with medium only for a background control.
-
Drug Preparation: Prepare a serial dilution of Quizartinib in culture medium. A typical concentration range would be from 0.1 nM to 10,000 nM. Also prepare a vehicle control (DMSO) at the highest concentration used in the drug dilutions.
-
Drug Treatment: Add 10 µL of the diluted Quizartinib or vehicle control to the appropriate wells. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add 10 µL of the resazurin reagent to each well. Incubate for another 2-6 hours, or as recommended by the manufacturer, until a color change is apparent.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
Data Analysis:
-
Subtract the background fluorescence (medium-only wells) from all other readings.
-
Normalize the data by setting the average fluorescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log-transformed Quizartinib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
The Resistance Factor (RF) can be calculated as: RF = IC50 (mutant cells) / IC50 (parental cells).
-
Protocol 3: Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the phosphorylation status of FLT3 and key downstream effectors (STAT5, ERK) to confirm Quizartinib's mechanism of action and the activation of bypass pathways in resistant cells.
Materials:
-
Parental and mutant AML cell lines
-
Quizartinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate parental and mutant cells and starve them of serum or cytokines if necessary to reduce basal signaling. Treat the cells with Quizartinib at various concentrations (e.g., 10 nM, 100 nM) or a vehicle control (DMSO) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse on ice using supplemented RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-FLT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with other antibodies (e.g., anti-total-FLT3, anti-β-Actin). Compare the phosphorylation levels between untreated and treated samples for both parental and resistant cell lines.
References
Application of Quizartinib in Patient-Derived Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of quizartinib in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.
Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FLT3-mutated AML, particularly those with internal tandem duplication (ITD) mutations. PDX models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, are invaluable tools for preclinical evaluation of targeted therapies like quizartinib as they closely recapitulate the heterogeneity and genetic landscape of human disease. This document outlines the methodologies for establishing and utilizing FLT3-ITD positive AML PDX models for assessing the efficacy of quizartinib.
Application Notes
Patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) that harbor the FLT3-ITD mutation are crucial for the preclinical assessment of targeted therapies like quizartinib. These models have been shown to maintain the FLT3-ITD mutation from the primary patient sample, making them a reliable platform for efficacy testing. The primary applications of quizartinib in these models include evaluating its single-agent efficacy, exploring combination therapies, and investigating mechanisms of resistance.
Quizartinib is a type II FLT3 inhibitor that selectively binds to the inactive conformation of the FLT3 kinase, effectively blocking the downstream signaling pathways that drive leukemic cell proliferation and survival. In preclinical studies using xenograft models established from the FLT3-ITD positive human AML cell line MV4-11, quizartinib has been shown to produce marked and dose-dependent inhibition of tumor growth when administered orally.[1]
Key considerations for designing quizartinib studies in AML PDX models include the selection of appropriate patient samples with confirmed FLT3-ITD mutations, rigorous monitoring of engraftment and disease progression, and a well-defined treatment and endpoint analysis plan. Efficacy can be assessed through various metrics, including tumor burden reduction, inhibition of leukemic cell infiltration in hematopoietic tissues, and prolongation of survival in treated mice.
Data Presentation
The following table summarizes the quantitative data from a preclinical study evaluating the efficacy of quizartinib in a mouse xenograft model of FLT3-ITD positive AML.
| Model Type | Treatment | Dose and Schedule | Efficacy Endpoint | Outcome | Reference |
| MV4-11 Cell Line Xenograft | Quizartinib | 1 - 10 mg/kg, oral, once daily | Tumor Growth Inhibition | Marked and dose-dependent inhibition of tumor growth | [1] |
Experimental Protocols
Establishment of FLT3-ITD Positive AML Patient-Derived Xenograft (PDX) Models
This protocol is adapted from established methods for creating AML PDX models.
Materials:
-
Cryopreserved primary AML patient bone marrow or peripheral blood mononuclear cells with confirmed FLT3-ITD mutation
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
DNase I
-
Human CD45 antibodies for flow cytometry
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Thawing of Primary AML Cells:
-
Rapidly thaw the vial of cryopreserved patient cells in a 37°C water bath.
-
Slowly add the cell suspension to a 50 mL conical tube containing pre-warmed RPMI-1640 with 10% FBS and a low concentration of DNase I to prevent clumping.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Implantation of AML Cells into NSG Mice:
-
Resuspend the viable AML cells in sterile PBS at a concentration of 1-10 x 106 cells per 200 µL.
-
Inject the cell suspension intravenously (i.v.) via the tail vein into each NSG mouse.
-
-
Monitoring of Engraftment:
-
Starting 4-6 weeks post-injection, monitor engraftment by collecting peripheral blood from the tail vein weekly.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Stain the remaining cells with a fluorescently-labeled anti-human CD45 antibody.
-
Analyze the percentage of human CD45+ cells by flow cytometry. Successful engraftment is typically defined as ≥1% human CD45+ cells in the peripheral blood.
-
-
Expansion and Banking of PDX Models:
-
Once a primary PDX mouse shows high levels of engraftment (e.g., >50% human CD45+ cells in bone marrow), euthanize the mouse and harvest bone marrow and spleen.
-
Prepare a single-cell suspension from these tissues.
-
A portion of these cells can be cryopreserved for future studies, and another portion can be serially passaged into secondary recipient mice to expand the PDX model.
-
Administration of Quizartinib and Efficacy Evaluation in AML PDX Models
Materials:
-
Established FLT3-ITD positive AML PDX mice
-
Quizartinib
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry reagents for monitoring human CD45+ cells
Procedure:
-
Treatment Initiation:
-
Once PDX mice show a predetermined level of engraftment (e.g., 1-5% human CD45+ cells in peripheral blood), randomize them into treatment and control groups.
-
-
Quizartinib Administration:
-
Prepare a formulation of quizartinib for oral administration. A typical dose range used in preclinical xenograft models is 1-10 mg/kg.
-
Administer quizartinib or vehicle control to the respective groups once daily via oral gavage.
-
-
Efficacy Monitoring:
-
Tumor Burden: Monitor the percentage of human CD45+ cells in the peripheral blood weekly via flow cytometry. At the end of the study, assess leukemic infiltration in the bone marrow, spleen, and liver.
-
Survival Analysis: Monitor the mice for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis) and euthanize them when they reach a humane endpoint. Record the date of euthanasia for survival analysis.
-
Pharmacodynamic Assessment: To confirm target engagement, bone marrow or spleen samples can be collected at specific time points after quizartinib administration to assess the phosphorylation status of FLT3 and downstream signaling proteins (e.g., STAT5, ERK) by western blot or flow cytometry.
-
Visualizations
Caption: FLT3 signaling pathway and mechanism of action of Quizartinib.
Caption: Experimental workflow for testing Quizartinib in AML PDX models.
References
Application Notes: Measuring Apoptosis Induced by Quizartinib Using Flow Cytometry
References
- 1. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Dosing and Administration of Quizartinib in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of Quizartinib in mouse models, drawing from preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this potent FLT3 inhibitor.
Core Principles and Considerations
Quizartinib is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor with high selectivity and potency, particularly against FLT3-internal tandem duplication (ITD) mutations, which are common drivers in Acute Myeloid Leukemia (AML). In vivo studies in mice are crucial for evaluating its anti-tumor activity, understanding its pharmacokinetic and pharmacodynamic profiles, and establishing safe and effective dosing regimens.
When administering Quizartinib to mice, key considerations include the choice of mouse model, the formulation of the drug for optimal delivery, the route of administration, and the dosing schedule. The protocols and data presented herein are compiled from various preclinical investigations and provide a solid foundation for further research.
Quantitative Data Summary
The following tables summarize the quantitative data on Quizartinib dosing and efficacy in various mouse models as reported in the literature.
Table 1: In Vivo Dosing Regimens of Quizartinib in Mice
| Mouse Model | Cancer Type | Dosing Range | Administration Route | Dosing Schedule | Vehicle | Reference |
| NOD/SCID | AML (MV4-11 Xenograft) | 0.3 - 10 mg/kg | Oral Gavage | Daily | Not Specified | [1][2] |
| NOD/SCID | AML (MV4-11 Xenograft) | 1 - 10 mg/kg | Oral Gavage | Once Daily | Not Specified | |
| C57BL/6 | Myeloproliferative Disease | 10 mg/kg | Oral Gavage | Daily | 5% 2-hydroxypropyl-β-cyclodextrin | |
| BALB/c | Colon Carcinoma (CT26) | 25 mg/kg or 30 mg/kg | Oral Gavage | Priming dose 6 hours before 5-FU | Not Specified | [3] |
| Athymic Nude | AML (MOLM-13 Xenograft) | Not specified for Quizartinib, but comparator CCT241736 was 100 mg/kg | Oral | Twice Daily | Not Specified | |
| NOD/SCID | AML (MV4-11 Xenograft) | 5 mg/kg | Intravenous (tail vein) | Twice weekly for 3 weeks | PBS (as part of a delivery system) |
Table 2: In Vivo Efficacy of Quizartinib in Mouse Models
| Mouse Model | Cancer Type | Dose | Efficacy Outcome | Reference |
| NOD/SCID | AML (MV4-11 Xenograft) | 0.3 - 10 mg/kg | Dose-dependent tumor growth inhibition. EC90 of 0.73 mg/kg. | |
| NOD/SCID | AML (MV4-11 Xenograft) | ≥1 mg/kg | Tumor regression observed. | |
| C57BL/6 | Myeloproliferative Disease | 10 mg/kg | Effective in treating myeloproliferative disease. | |
| BALB/c | Colon Carcinoma (CT26) | 25 mg/kg (priming) | Significantly slowed tumor progression in combination with 5-FU. Tumors no longer detectable in 40% of mice. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of Quizartinib in mice.
Protocol 1: Oral Gavage Administration for AML Xenograft Model
This protocol is based on studies using the MV4-11 human AML cell line in immunodeficient mice.
1. Materials:
- Quizartinib hydrochloride salt
- Vehicle: 5% 2-hydroxypropyl-β-cyclodextrin in sterile water
- 6-8 week old female NOD/SCID mice
- MV4-11 human leukemia cells
- Matrigel
- Sterile PBS
- 20-gauge, 1.5-inch feeding needles
2. Animal Model Preparation:
- Subcutaneously inject 5 x 10^6 MV4-11 cells in a 1:1 mixture of PBS and Matrigel (100 µL total volume) into the flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
- Initiate treatment when tumors reach an average volume of 100-150 mm³.
3. Quizartinib Formulation:
- Prepare a stock solution of Quizartinib in the vehicle. For a 10 mg/kg dose in a 25g mouse with a 100 µL dosing volume, the concentration should be 2.5 mg/mL.
- Ensure the solution is homogenous before administration.
4. Dosing and Administration:
- Administer Quizartinib or vehicle control daily via oral gavage using a 20-gauge feeding needle.
- A typical effective dose range is 1-10 mg/kg.
5. Monitoring:
- Monitor tumor volume and body weight regularly (e.g., twice weekly).
- Observe mice for any signs of toxicity.
Protocol 2: Intravenous Administration for AML Xenograft Model
This protocol outlines the procedure for intravenous delivery of Quizartinib, which may be relevant for specific formulations or experimental questions.
1. Materials:
- Quizartinib formulated for intravenous administration (e.g., encapsulated in a delivery system).
- Vehicle control (e.g., PBS).
- 6-8 week old female immunodeficient mice (e.g., NOD/SCID) with established MV4-11 tumors (as described in Protocol 1).
- Insulin syringes with 28-30 gauge needles.
2. Dosing and Administration:
- On the day of dosing, randomize mice into treatment and control groups.
- Administer the Quizartinib formulation or vehicle control via the tail vein.
- A reported dosing schedule is 5 mg/kg, twice weekly for 3 weeks.
3. Monitoring:
- Monitor tumor volume and body weight as described in Protocol 1.
- Pay close attention to the injection site for any signs of irritation.
Visualizations
The following diagrams illustrate the FLT3 signaling pathway targeted by Quizartinib and a typical experimental workflow for in vivo efficacy studies.
Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.
Caption: Workflow for an in vivo efficacy study of Quizartinib in a mouse xenograft model.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing the FLT3 inhibitor quizartinib to enhance 5-FU treatment of mouse models of intestinal tumors. - ASCO [asco.org]
Troubleshooting & Optimization
Troubleshooting Quizartinib solubility issues in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Quizartinib, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Quizartinib in DMSO?
Quizartinib is readily soluble in DMSO.[1][2] However, the reported maximum solubility can vary between different suppliers and batches. It is crucial to consult the certificate of analysis provided with your specific lot of Quizartinib. The table below summarizes the reported solubility values from various sources.
Q2: My Quizartinib is not fully dissolving in DMSO. What are the common causes?
Several factors can contribute to difficulties in dissolving Quizartinib in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This absorbed water can significantly decrease the solubility of many organic compounds, including Quizartinib.[5]
-
Quality of DMSO: The purity of the DMSO can impact its effectiveness as a solvent.
-
Incorrect Temperature: The dissolution of Quizartinib may be aided by gentle warming.
-
Supersaturation: Attempting to prepare a solution at a concentration higher than Quizartinib's solubility limit will result in incomplete dissolution.
-
Compound Purity and Form: Impurities or the crystalline form of the compound can affect its solubility.
Q3: How can I improve the dissolution of Quizartinib in DMSO?
To enhance the solubility of Quizartinib in DMSO, consider the following techniques:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (water-free), high-purity DMSO for preparing your stock solution to minimize water contamination.
-
Vortexing: Ensure thorough mixing by vortexing the solution for several minutes.
-
Sonication: Using an ultrasonic water bath can provide the necessary energy to break down crystals and facilitate dissolution.
-
Gentle Warming: Warming the solution to 37°C for a short period (e.g., 5-10 minutes) can help increase solubility. However, avoid excessive or prolonged heating, as it may lead to compound degradation.
Q4: My Quizartinib dissolved in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
This is a common issue as many organic compounds are less soluble in aqueous solutions. To prevent precipitation upon dilution:
-
Perform Serial Dilutions in DMSO First: Before diluting in your aqueous buffer or medium, perform initial serial dilutions in DMSO.
-
Lower the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. By keeping the final concentration of the organic solvent low, you reduce the chances of your compound precipitating.
-
Gentle Agitation and Warming: After diluting in the aqueous medium, gentle vortexing or warming to 37°C may help redissolve any precipitate that has formed.
Q5: How should I store my Quizartinib stock solution in DMSO?
For optimal stability, aliquot your Quizartinib stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored under these conditions.
Data Presentation
Table 1: Reported Solubility of Quizartinib in Various Solvents
| Solvent | Reported Maximum Solubility |
| DMSO | 30 mg/mL |
| DMSO | >10 mM |
| DMSO | ≥28.03 mg/mL |
| DMSO | Soluble to 100 mM |
| DMSO | 42 mg/mL (Sonication recommended) |
| DMSO | ≥ 33 mg/mL |
| DMSO | 56.07 mg/mL (100 mM) |
| Dimethyl formamide (DMF) | 50 mg/mL |
| Ethanol | 0.25 mg/mL |
| Water | Insoluble |
Note: The molecular weight of Quizartinib is approximately 560.67 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Quizartinib Stock Solution in DMSO
This protocol provides a standardized method for dissolving Quizartinib in DMSO.
Materials:
-
Quizartinib powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the Quizartinib vial and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of Quizartinib powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Initial Mixing: Vortex the solution for 1-2 minutes to begin the dissolution process.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes. The water in the bath can be at room temperature.
-
Gentle Warming (Optional): If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: For long-term storage, create single-use aliquots and store them at -20°C or -80°C.
Mandatory Visualizations
Caption: A stepwise guide to troubleshooting Quizartinib solubility issues in DMSO.
Caption: Quizartinib inhibits the FLT3 receptor, blocking downstream signaling pathways.
References
Technical Support Center: Identifying and Mitigating Quizartinib Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of Quizartinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Quizartinib?
A1: The most well-documented off-target effects of Quizartinib are the inhibition of the c-KIT, PDGFRA, RET, and CSF1R kinases.[1][2][3][4] Inhibition of c-KIT is considered a primary contributor to the clinically observed myelosuppression, a common side effect of Quizartinib treatment.[5] Additionally, Quizartinib is known to cause dose-dependent QT interval prolongation, which is a significant safety concern.
Q2: How can I determine if an observed cellular phenotype is due to an off-target effect of Quizartinib?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Kinome Profiling: A broad kinase panel screen can reveal the full spectrum of kinases inhibited by Quizartinib at a given concentration.
-
Rescue Experiments: Introducing a Quizartinib-resistant FLT3 mutant into your cells should reverse the on-target effects. If the phenotype persists, it is likely due to an off-target interaction.
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of Quizartinib with other FLT3 inhibitors that have different chemical scaffolds can help differentiate on-target from off-target effects. If multiple, structurally distinct FLT3 inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
CRISPR-Cas9 Mediated Knockout: The gold standard for validating an off-target effect is to knock out the suspected off-target gene. If the cellular response to Quizartinib is altered in the knockout cells compared to wild-type cells, it confirms the off-target interaction.
Q3: My in vitro kinase assay shows potent FLT3 inhibition, but I'm not seeing the expected effect on cell viability in my AML cell line. What could be the issue?
A3: This discrepancy can arise from several factors:
-
Cell Permeability: Quizartinib may have poor penetration into the specific cell line you are using.
-
Efflux Pumps: The cells may be actively removing the compound via multidrug resistance transporters.
-
Compound Stability: Quizartinib might be unstable in your cell culture medium.
-
Off-Target Survival Pathways: The cells may have compensatory survival pathways activated that are not dependent on FLT3 signaling.
Q4: I'm observing significant myelosuppression in my in vivo experiments. How can I confirm if this is due to c-KIT inhibition by Quizartinib?
A4: To specifically investigate the role of c-KIT inhibition in myelosuppression, you can:
-
Use a More Selective c-KIT Inhibitor: Compare the effects of Quizartinib with a highly selective c-KIT inhibitor.
-
Rescue with a c-KIT Ligand: In in vitro colony-forming assays, the addition of the c-KIT ligand (Stem Cell Factor) may partially rescue the myelosuppressive effects if they are c-KIT dependent.
-
CRISPR-edited c-KIT: Utilize cell lines or animal models with a Quizartinib-resistant c-KIT mutation to see if the myelosuppressive phenotype is alleviated.
Data Presentation: Kinase Selectivity of Quizartinib and Other FLT3 Inhibitors
The following tables summarize the inhibitory activity of Quizartinib and other FLT3 inhibitors against their primary target and key off-target kinases. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Activity (IC50/Kd in nM) of FLT3 Inhibitors
| Kinase | Quizartinib | Gilteritinib | Sorafenib | Midostaurin | Crenolanib |
| FLT3 | 0.5 - 2 | 0.29 | 2.5-58 | 2-11 | 0.5-2.5 |
| c-KIT | 28 | 0.7 | >1000 | 25-100 | 1-10 |
| PDGFRα | 1-10 | 0.22 | 5-30 | 2-20 | 0.5-5 |
| RET | ~30 | 25.7 | 4-20 | 50-200 | >1000 |
| CSF1R | ~50 | 12.3 | 1.5-15 | >1000 | 10-50 |
Data compiled from various sources and should be used as a comparative guide. Absolute values can vary based on assay conditions.
Table 2: Number of Kinases Inhibited by >50% at 1 µM
| Inhibitor | Number of Off-Target Kinases |
| Quizartinib | ~10-20 |
| Gilteritinib | ~20-30 |
| Sorafenib | >100 |
| Midostaurin | >100 |
| Crenolanib | ~30-50 |
This table provides a general overview of the selectivity of different FLT3 inhibitors.
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
This protocol outlines a general workflow for identifying potential off-targets of Quizartinib using a commercial kinome profiling service.
Objective: To determine the kinase selectivity profile of Quizartinib.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of Quizartinib in DMSO (e.g., 10 mM).
-
For a single-point screen, dilute the stock to a final concentration of 1 µM in the assay buffer provided by the service. For dose-response curves, prepare a serial dilution series.
-
-
Kinase Panel Selection:
-
Choose a comprehensive kinase panel that covers a broad range of the human kinome. Many services offer panels of over 400 kinases.
-
-
Assay Performance (by service provider):
-
The service will typically perform a competition binding assay or an enzymatic activity assay.
-
In a binding assay, Quizartinib competes with a labeled ligand for binding to each kinase.
-
In an enzymatic assay, the ability of Quizartinib to inhibit the phosphorylation of a substrate by each kinase is measured.
-
-
Data Analysis:
-
Results are often provided as percent inhibition at a single concentration or as IC50/Kd values for kinases that show significant inhibition.
-
Identify kinases that are inhibited by Quizartinib with a potency similar to or greater than its on-target potency for FLT3. These are your primary potential off-targets.
-
Protocol 2: Western Blot for FLT3 Phosphorylation
This protocol details how to assess the on-target activity of Quizartinib by measuring the phosphorylation of FLT3.
Objective: To determine the effect of Quizartinib on FLT3 autophosphorylation in a cellular context.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)
-
Quizartinib
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture FLT3-ITD positive cells to a density of approximately 1x10^6 cells/mL.
-
Treat cells with varying concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) for 2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody to confirm equal loading.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak phospho-FLT3 signal | Inactive Quizartinib | Use a fresh stock of the inhibitor. |
| Low protein load | Increase the amount of protein loaded onto the gel. | |
| Inefficient antibody | Try a different anti-phospho-FLT3 antibody clone or increase the antibody concentration. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., casein). |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Inconsistent results | Variation in cell density or treatment time | Ensure consistent cell seeding and treatment duration across experiments. |
Protocol 3: CRISPR-Cas9 Mediated Validation of an Off-Target
This protocol provides a framework for using CRISPR-Cas9 to validate a suspected off-target of Quizartinib.
Objective: To determine if the cellular effect of Quizartinib is dependent on a specific off-target kinase.
Methodology:
-
gRNA Design and Cloning:
-
Design at least two different single guide RNAs (sgRNAs) targeting an early exon of the suspected off-target gene to maximize the likelihood of a functional knockout. Use online design tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects of the CRISPR machinery itself.
-
Clone the designed sgRNAs into a Cas9 expression vector.
-
-
Transfection and Clonal Selection:
-
Transfect the target cell line with the Cas9/sgRNA plasmid.
-
Select for transfected cells (e.g., using antibiotic resistance or FACS).
-
Seed cells at a low density to allow for the growth of single-cell colonies.
-
Isolate and expand individual clones.
-
-
Knockout Validation:
-
Screen the expanded clones for the absence of the target protein by Western blot.
-
Confirm the gene knockout at the genomic level by sequencing the targeted locus.
-
-
Phenotypic Assay:
-
Perform the relevant phenotypic assay (e.g., cell viability, apoptosis) on the validated knockout clones and the parental wild-type cell line.
-
Treat both cell lines with a dose range of Quizartinib.
-
-
Data Analysis:
-
Compare the dose-response curves of the knockout and wild-type cells. A significant shift in the IC50 or a change in the maximal effect would indicate that the observed phenotype is at least partially mediated by the knocked-out off-target.
-
Mandatory Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.
Caption: Experimental workflow for identifying and validating Quizartinib off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with Quizartinib.
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Quizartinib dosage to minimize toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Quizartinib in animal models. The information is designed to help optimize dosing strategies to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Quizartinib in animal models?
A1: The principal target organs for Quizartinib toxicity across all studied animal species (rats, dogs, and monkeys) are the bone marrow and lymphoid organs.[1] Observed toxicities are generally dose and time-dependent and are often reversible after a recovery period.[1] Common findings include:
-
Hematologic: Decreases in hematological parameters are frequently observed.[1] This can manifest as anemia, thrombocytopenia, and neutropenia.
-
Hepatic: Increased liver enzymes have been reported.[1]
-
Cardiovascular: Dose-dependent prolongation of the QTc interval has been observed, particularly at higher doses (≥ 10 mg/kg in cynomolgus monkeys).[1]
-
Systemic: General signs of toxicity may include reduced weight gain or body weight loss.
Q2: What is the mechanism of action of Quizartinib and its primary off-target effects?
A2: Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It functions by binding to the ATP-binding pocket of the FLT3 receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5. This inhibition ultimately leads to apoptosis in FLT3-dependent leukemic cells.
While highly selective for FLT3, Quizartinib also shows some activity against other class III receptor tyrosine kinases, which can contribute to its toxicity profile. The most notable off-target effect is the inhibition of c-KIT, which is believed to contribute to myelosuppression.
Q3: Are there established No-Observed-Adverse-Effect-Levels (NOAELs) for Quizartinib in common animal models?
A3: Yes, based on 13-week repeated-dose toxicology studies, the following NOAELs have been established:
-
Rats: 3 mg/kg/day
-
Dogs: 5 mg/kg/day
-
Monkeys: 3 mg/kg/day
It is important to note that toxic findings were identified in rats at 10 mg/kg/day, in dogs at 15 mg/kg/day, and in monkeys at 6-10 mg/kg/day.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Significant Body Weight Loss
Symptoms:
-
Animals found deceased unexpectedly.
-
Rapid or significant body weight loss (e.g., >15-20% from baseline).
-
General signs of poor health such as hunched posture, rough coat, lethargy, or reduced food and water intake.
Possible Causes:
-
Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal strain, age, or sex.
-
Severe Myelosuppression: Profound bone marrow suppression can lead to life-threatening anemia, thrombocytopenia (hemorrhage), or neutropenia (sepsis).
-
Off-target toxicities: Inhibition of other kinases, such as c-KIT, can contribute to severe side effects.
-
Vehicle or Formulation Issues: The vehicle used for administration may have its own toxicity, or the formulation may not be optimal, leading to poor absorption or local irritation.
Troubleshooting Steps:
-
Immediate Action: Euthanize animals showing severe distress or exceeding pre-defined body weight loss endpoints.
-
Necropsy: If possible, perform a gross necropsy on deceased animals to look for signs of hemorrhage, infection, or organ abnormalities. Collect tissues for histopathology.
-
Review Dosing:
-
Dose Reduction: In the ongoing or next study, reduce the Quizartinib dose by 25-50%.
-
Dose Escalation Study: If the MTD is unknown for your specific model, perform a dose escalation study to determine it. A standard "3+3" design is often used in preclinical studies.
-
-
Monitor Hematological Parameters:
-
In a satellite group of animals, perform complete blood counts (CBCs) at baseline and regularly during treatment (e.g., weekly) to monitor for cytopenias.
-
-
Evaluate Vehicle: If not using a standard, well-tolerated vehicle, consider running a vehicle-only control group to assess its contribution to the observed toxicity.
Issue 2: Observed or Suspected Cardiac Toxicity (QTc Prolongation)
Symptoms:
-
While not always visually apparent in animal models, high doses of Quizartinib are known to cause QTc prolongation, which can lead to arrhythmias and sudden death.
Possible Causes:
-
Dose-dependent effect: QTc prolongation is a known dose- and concentration-dependent effect of Quizartinib.
-
Electrolyte Imbalance: Hypokalemia and hypomagnesemia can exacerbate QTc prolongation.
Troubleshooting Steps:
-
ECG Monitoring:
-
If your facility has the capability, perform electrocardiogram (ECG) monitoring in a subset of animals at baseline and at peak plasma concentrations of Quizartinib.
-
Do not initiate or escalate Quizartinib dosage if the baseline corrected QT (QTc) interval is abnormally high for the species/strain.
-
-
Dose Adjustment:
-
If QTc prolongation is detected, reduce the Quizartinib dose in subsequent cohorts.
-
Consider a lower starting dose for your studies, especially if the MTD is not well-established in your model.
-
-
Monitor Electrolytes:
-
Measure serum potassium and magnesium levels from blood samples. Ensure they are within the normal range for the species.
-
Provide electrolyte supplementation in drinking water if deficiencies are noted, though this should be done cautiously and with veterinary consultation.
-
Issue 3: Signs of Myelosuppression (Anemia, Neutropenia, Thrombocytopenia)
Symptoms:
-
Anemia: Pale mucous membranes, lethargy.
-
Neutropenia: Increased susceptibility to infections.
-
Thrombocytopenia: Petechiae, bruising, or spontaneous bleeding.
-
These are often confirmed by CBC analysis showing low red blood cell/hemoglobin, neutrophil, and platelet counts, respectively.
Possible Causes:
-
On-target FLT3 inhibition in hematopoietic progenitors.
-
Off-target c-KIT inhibition.
-
Dose-dependent toxicity on bone marrow.
Troubleshooting Steps:
-
Systematic Monitoring:
-
Establish a regular blood monitoring schedule (e.g., weekly CBCs) to detect the onset and severity of cytopenias.
-
-
Dose Modification Strategy:
-
Based on the severity of the cytopenia (e.g., Grade 3 or 4), consider a dose reduction or a temporary interruption of dosing ("drug holiday") until blood counts recover.
-
For example, if severe neutropenia is observed, you might pause dosing until the neutrophil count recovers to a safer level.
-
-
Supportive Care (with veterinary guidance):
-
In cases of severe neutropenia, consider prophylactic antibiotics to prevent opportunistic infections.
-
Ensure clean housing and appropriate husbandry to minimize infection risk.
-
-
Evaluate necessity of high dose: Determine if a lower dose of Quizartinib that causes less myelosuppression can still achieve the desired level of target inhibition and efficacy.
Data Presentation
Table 1: Summary of Dose-Dependent Toxicities of Quizartinib in Animal Models
| Animal Model | Dose Level (mg/kg/day) | Observed Toxicities | NOAEL (mg/kg/day) | Reference |
| Rat | 10 | Decreased hematological parameters, increased liver enzymes, microscopic changes in bone marrow and lymphoid organs. | 3 | |
| Dog | 15 | Decreased hematological parameters, increased liver enzymes, microscopic changes in bone marrow and lymphoid organs. | 5 | |
| Monkey | 6 - 10 | Decreased hematological parameters, increased liver enzymes, microscopic changes in bone marrow and lymphoid organs, QTc prolongation (at ≥10 mg/kg). | 3 | |
| Mouse | ≥1 | Tumor regression observed without severe body weight loss in xenograft models. | Not explicitly defined, but 10 mg/kg/day has been used in efficacy studies. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in a Mouse Model
Objective: To determine the MTD of Quizartinib administered orally once daily for 14-28 days. The MTD is defined as the highest dose that does not induce >20% body weight loss or other dose-limiting toxicities (DLTs).
Materials:
-
Quizartinib
-
Vehicle (e.g., 22% Hydroxypropyl-β-cyclodextrin or 15% Captisol)
-
Female athymic nude mice (6-8 weeks old)
-
Oral gavage needles
-
Animal balance
Methodology:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Dose Selection: Based on published data, start with a dose range of 5, 10, 20, and 40 mg/kg.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group) and a vehicle control group.
-
Drug Preparation: Prepare Quizartinib fresh daily or as per its stability in the chosen vehicle. For example, dilute in 15% Captisol via sonication to the desired concentration.
-
Administration: Administer Quizartinib or vehicle orally via gavage once daily at approximately the same time each day.
-
Monitoring:
-
Clinical Signs: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Body Weight: Measure and record the body weight of each animal daily for the first week, and then at least three times per week.
-
Toxicity Endpoints: Euthanize animals that exhibit >20% body weight loss from baseline, severe signs of distress, or other pre-defined DLTs.
-
-
Data Analysis: The MTD is determined as the highest dose at which no more than one animal in a cohort experiences a DLT. If DLTs are observed, a lower dose should be tested.
Protocol 2: Efficacy and Toxicity Assessment in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy and associated toxicity of Quizartinib in a human AML xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a human FLT3-ITD positive AML cell line (e.g., 2 x 10^6 MOLM-13 cells) into the flank of female athymic nude mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean diameter of ~6 mm, randomize mice into treatment and control groups (n=8 per group).
-
Treatment:
-
Administer Quizartinib orally once daily at a pre-determined, well-tolerated dose (e.g., 10 mg/kg/day) based on MTD studies.
-
The control group receives the vehicle only.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Toxicity Monitoring:
-
Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
Observe clinical signs daily.
-
At the end of the study, collect blood via cardiac puncture for CBC and serum chemistry (liver enzymes).
-
Collect key organs (e.g., liver, spleen, bone marrow) for histopathological analysis.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a pre-determined size, or after a fixed duration (e.g., 28 days).
Mandatory Visualization
Caption: FLT3 signaling pathway inhibited by Quizartinib.
Caption: Workflow for optimizing Quizartinib dosage in animal models.
References
Technical Support Center: Overcoming Acquired Resistance to Quizartinib in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Quizartinib in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Quizartinib in AML?
Acquired resistance to Quizartinib in AML is often multifactorial and can be broadly categorized into on-target and off-target mechanisms.
-
On-target mechanisms primarily involve the acquisition of secondary mutations within the FMS-like tyrosine kinase 3 (FLT3) gene itself. These mutations can interfere with Quizartinib binding. Common on-target resistance mutations include:
-
Activation loop mutations: Substitutions at the D835 residue (e.g., D835Y/V/F) are frequently observed. These mutations stabilize the active conformation of the FLT3 kinase, to which Quizartinib, a type II inhibitor, has a lower binding affinity.[1][2][3][4]
-
"Gatekeeper" mutations: The F691L mutation at the gatekeeper residue sterically hinders the binding of Quizartinib to the ATP-binding pocket of FLT3.[5]
-
Other kinase domain mutations at residues such as Y842 have also been identified.
-
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for FLT3 signaling, rendering the leukemic cells less dependent on the FLT3 receptor for their survival and proliferation. These can include:
-
Activation of parallel signaling pathways: Mutations in genes of the RAS/MAPK pathway, such as NRAS (e.g., G12C), can drive proliferation independently of FLT3 signaling.
-
Upregulation of other receptor tyrosine kinases: Increased expression and phosphorylation of AXL have been implicated in resistance to FLT3 inhibitors.
-
Influence of the bone marrow microenvironment: Stromal cells in the bone marrow can secrete factors like FGF2 that promote the survival of AML cells in the presence of Quizartinib.
-
Polyclonal Resistance: It is increasingly recognized that multiple resistance mechanisms can coexist within a single patient, with different subclones harboring distinct resistance mutations or pathway activations.
-
Q2: My Quizartinib-treated AML cell line is showing signs of resistance. How can I confirm the mechanism of resistance?
To investigate the mechanism of resistance in your cell line, a multi-pronged approach is recommended:
-
Sequence the FLT3 gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the FLT3 kinase domain to identify potential on-target mutations, paying close attention to codons for residues D835, F691, and Y842.
-
Analyze downstream signaling pathways: Use western blotting to assess the phosphorylation status of key downstream effectors of FLT3, such as STAT5, AKT, and ERK. Persistent phosphorylation of these proteins in the presence of Quizartinib suggests the activation of bypass pathways.
-
Perform broader genomic analysis: If no on-target mutations are found, consider whole-exome sequencing or targeted NGS panels to look for mutations in genes associated with common bypass pathways, such as NRAS, KRAS, and PTPN11.
-
Evaluate other receptor tyrosine kinases: Use phospho-RTK arrays or western blotting to screen for the upregulation and activation of other kinases like AXL.
Q3: What are some strategies being explored to overcome Quizartinib resistance?
Several strategies are currently under investigation to combat Quizartinib resistance:
-
Combination Therapies: Combining Quizartinib with other targeted agents or chemotherapy is a promising approach. Synergistic effects have been observed with:
-
Chemotherapy: Standard induction and consolidation chemotherapy.
-
Bcl-2 inhibitors (e.g., Venetoclax): To induce apoptosis.
-
Hypomethylating agents (e.g., Azacitidine): To alter the epigenetic landscape.
-
CDK4/6 inhibitors (e.g., Palbociclib): To induce cell cycle arrest.
-
PI3K inhibitors: To block a key survival pathway.
-
-
Next-Generation FLT3 Inhibitors: The development of new FLT3 inhibitors with activity against common resistance mutations is a key strategy. For example:
-
Gilteritinib (a type I inhibitor): Can be effective against some activation loop mutations that confer resistance to type II inhibitors like Quizartinib.
-
Crenolanib: Another type I inhibitor with activity against resistance-conferring mutations.
-
Pexidartinib (PLX3397): Has shown activity against the F691L gatekeeper mutation.
-
CCT241736: A dual FLT3 and Aurora kinase inhibitor with activity against secondary FLT3-TKD mutations.
-
-
Sequential Therapy: There is emerging evidence for a "sensitivity switch," where resistance to a type I FLT3 inhibitor may re-sensitize cells to a type II inhibitor, and vice versa. This suggests that sequential treatment with different classes of FLT3 inhibitors could be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Quizartinib in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Regularly perform STR profiling to ensure cell line identity. Start new cultures from frozen stocks periodically. |
| Variability in cell seeding density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Use a cell counter for accurate seeding. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of Quizartinib for each experiment from a validated stock solution. |
| Assay timing | Ensure that the incubation time with Quizartinib is consistent across all experiments (e.g., 72 hours). |
| Reagent issues | Check the expiration dates of all reagents, including cell culture media and viability assay kits. |
Problem 2: No decrease in p-FLT3 levels upon Quizartinib treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Ineffective drug concentration | Confirm the concentration of your Quizartinib stock solution. Perform a dose-response experiment to ensure you are using an effective concentration. |
| Short treatment duration | Increase the duration of Quizartinib treatment before cell lysis (e.g., 2-4 hours). |
| Antibody issues | Validate your primary and secondary antibodies for western blotting. Run positive and negative controls. |
| Emergence of a resistant subclone | Perform single-cell cloning and test the sensitivity of individual clones to Quizartinib. |
Quantitative Data Summary
Table 1: IC50 Values of FLT3 Inhibitors in AML Cell Lines
| Cell Line | FLT3 Status | Inhibitor | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | Quizartinib | 0.62 ± 0.03 | |
| MV4-11 | FLT3-ITD | Quizartinib | 0.31 ± 0.05 | |
| MOLM-14 | FLT3-ITD | Quizartinib | 0.38 ± 0.06 | |
| MOLM-14 (Gilteritinib-resistant) | FLT3-ITD, N701K | Gilteritinib | >10,000 | |
| MOLM-14 (Gilteritinib-resistant) | FLT3-ITD, N701K | Quizartinib | 1.771 |
Key Experimental Protocols
Protocol 1: Generation of Quizartinib-Resistant AML Cell Lines
This protocol describes a method for generating Quizartinib-resistant AML cell lines through continuous culture with escalating drug concentrations.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quizartinib stock solution (e.g., 10 mM in DMSO)
-
Sterile culture flasks and plates
Procedure:
-
Initial Culture: Culture the parental AML cell line in complete medium containing a low concentration of Quizartinib (e.g., the IC20 value).
-
Monitoring Cell Growth: Monitor the cell viability and proliferation rate. Initially, a significant decrease in cell growth is expected.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Quizartinib in the culture medium. This is typically done in a stepwise manner (e.g., doubling the concentration).
-
Repeat Dose Escalation: Continue this process of adaptation and dose escalation over several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of Quizartinib (e.g., >100 nM), isolate single-cell clones by limiting dilution or single-cell sorting.
-
Characterization of Resistant Clones: Expand the resistant clones and characterize their phenotype, including their IC50 for Quizartinib and the underlying resistance mechanisms.
Protocol 2: Western Blotting for FLT3 Signaling Pathway Analysis
This protocol outlines the steps for analyzing the phosphorylation status of FLT3 and its downstream effectors.
Materials:
-
AML cell line (sensitive and resistant)
-
Quizartinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed the AML cells and treat with Quizartinib at the desired concentration and for the appropriate duration (e.g., 10 nM for 2 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.
Caption: Major mechanisms of acquired resistance to Quizartinib in AML.
Caption: Experimental workflow for identifying Quizartinib resistance mechanisms.
References
- 1. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secondary mutations as mediators of resistance to targeted therapy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing QT Prolongation in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing QT prolongation as a side effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is QT prolongation and why is it a significant concern in preclinical drug development?
A: The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize.[1] Prolongation of this interval can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[1][2] In preclinical drug development, identifying a compound's potential to cause QT prolongation is a critical safety assessment to prevent cardiotoxicity in humans. Regulatory bodies like the FDA, EMA, and Health Canada have stringent requirements for evaluating this potential before a new drug can be approved.[1] The primary mechanism of drug-induced QT prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[3]
Q2: What are the regulatory guidelines for assessing QT prolongation risk in preclinical studies?
A: The primary regulatory guidance is provided by the International Council for Harmonisation (ICH) in two key documents: ICH S7B and ICH E14. ICH S7B outlines the nonclinical testing strategy for assessing the potential of a test substance to delay ventricular repolarization. This typically involves an in vitro hERG assay and an in vivo QT assay in a relevant animal species. ICH E14 provides guidance on the clinical evaluation of QT/QTc interval prolongation. The recent Q&A documents for E14/S7B emphasize an integrated risk assessment approach, combining nonclinical and clinical data to inform regulatory decisions.
Q3: What are the standard in vitro and in vivo assays for detecting potential QT prolongation?
A: In Vitro Assays:
-
hERG Assay: This is the cornerstone of in vitro QT liability testing. It directly measures the effect of a compound on the IKr current, which is conducted by the hERG potassium channel. The assay is typically performed using manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Action Potential Duration (APD) Assay: This assay uses isolated cardiac tissues (e.g., Purkinje fibers) or cardiomyocytes to assess the effect of a compound on the overall shape and duration of the cardiac action potential.
In Vivo Assays:
-
Telemetry Studies: These studies involve surgically implanting a telemetry device in a conscious, free-moving animal (commonly dogs or non-human primates) to continuously monitor the ECG. This allows for the assessment of QT interval changes in response to drug administration over an extended period.
Q4: How should I interpret the results from a hERG assay?
A: The primary output of a hERG assay is the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG channel current. A lower IC50 value indicates a more potent block of the channel. This value is then used to calculate a safety margin by comparing it to the expected therapeutic plasma concentrations of the drug in humans. A larger safety margin generally indicates a lower risk of clinical QT prolongation. However, the interpretation is not always straightforward, and factors such as the compound's binding kinetics and potential effects on other ion channels should also be considered.
Q5: What is a "safety margin" and how is it calculated?
A: The safety margin is a critical metric used to assess the risk of QT prolongation. It is typically calculated by dividing the hERG IC50 value by the maximum free therapeutic plasma concentration (Cmax) of the drug in humans.
Safety Margin = hERG IC50 / Unbound Cmax at therapeutic dose
A larger safety margin suggests a lower likelihood of observing QT prolongation in clinical settings. While there is no universally fixed threshold, a safety margin of >30-fold is often considered desirable, though this can vary depending on the therapeutic indication and other factors.
Troubleshooting Guides
Issue 1: High Variability in hERG Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Ensure consistent cell passage number and culture conditions. Regularly check for stable hERG channel expression and current density. |
| Voltage Protocol Differences | Standardize the voltage-clamp protocol across all experiments. The CiPA initiative recommends specific protocols to reduce inter-laboratory variability. Different protocols can yield significantly different IC50 values. |
| Temperature Fluctuations | Maintain a consistent and controlled temperature during recordings, as hERG channel kinetics are temperature-sensitive. |
| Compound Solubility Issues | Visually inspect compound solutions for precipitation, especially at high concentrations. Use of a surfactant may improve solubility in some cases. |
| Inaccurate Pipetting or Dilutions | Calibrate pipettes regularly and use a systematic dilution scheme to ensure accurate compound concentrations. |
| Poor Seal Resistance in Patch-Clamp | Aim for a seal resistance of ≥1 GΩ for high-quality recordings. Low seal resistance can lead to leaky recordings and inaccurate current measurements. |
Issue 2: Discrepancy Between In Vitro hERG Data and In Vivo QT Results
| Potential Cause | Troubleshooting Steps |
| Metabolism of the Compound | The parent compound may not be the active agent in vivo. Metabolites could have different hERG blocking potential. Conduct hERG assays on major metabolites. |
| Multi-Ion Channel Effects | The compound may affect other cardiac ion channels (e.g., sodium or calcium channels) that can counteract or potentiate the effects of hERG block on the QT interval. Consider performing a broader ion channel screen. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch | The free plasma concentration of the drug at the site of action in the heart may be different from what is predicted. Ensure accurate measurement of unbound drug concentrations in plasma. |
| Autonomic Nervous System Effects | The drug may have effects on the autonomic nervous system that can alter heart rate and indirectly affect the QT interval. |
| Species Differences | There can be differences in ion channel expression and physiology between the animal species used and humans. |
Issue 3: Artifacts in In Vivo ECG Recordings
| Potential Cause | Troubleshooting Steps |
| Movement Artifacts | Allow for a proper acclimatization period for the animal in the recording environment. Ensure the telemetry jacket or implant is secure and comfortable. |
| Electromagnetic Interference | Keep other electrical equipment away from the recording setup. Ensure proper grounding of all equipment. |
| Poor Electrode Contact | Ensure proper skin preparation and electrode placement. Check the integrity of the electrodes and leads. |
| Baseline Wander | This can be caused by respiration or movement. Use appropriate filtering settings on the ECG acquisition software. |
| Muscle Tremors | Maintain a calm and comfortable environment for the animal. Shivering can be a source of artifact. |
Issue 4: Confounding Effects of Anesthesia in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Direct Effect of Anesthetic on QT Interval | Different anesthetic agents can have varying effects on the QT interval. Whenever possible, use conscious, telemetered animals to avoid the confounding effects of anesthesia. |
| Anesthetic-Induced Hemodynamic Changes | Anesthetics can alter heart rate and blood pressure, which can indirectly affect the QT interval. |
| Choice of Anesthetic | If anesthesia is unavoidable, choose an agent with minimal known effects on the QT interval. Isoflurane is often considered to have less of an impact compared to agents like ketamine/xylazine. |
| Consistent Anesthetic Protocol | If anesthesia must be used, maintain a consistent depth and duration of anesthesia across all animals and treatment groups. |
Data Presentation
Table 1: hERG IC50 Values for Common Reference Compounds
| Compound | Therapeutic Class | hERG IC50 (nM) | TdP Risk |
| Dofetilide | Antiarrhythmic | 7 - 91 | High |
| Cisapride | Gastroprokinetic | 7 - 91 | High |
| Terfenadine | Antihistamine | 10 - 200 | High |
| Astemizole | Antihistamine | 1 - 10 | High |
| Verapamil | Calcium Channel Blocker | 940 | Low |
| Nifedipine | Calcium Channel Blocker | >10,000 | Low |
| Sotalol | Beta Blocker | >30,000 | Intermediate |
Note: IC50 values can vary depending on the experimental conditions (e.g., temperature, voltage protocol). The data presented here are approximate ranges from various sources.
Experimental Protocols
Key Experiment 1: Manual Patch-Clamp Protocol for hERG Current Measurement
-
Cell Culture: Use a validated cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2) and passage regularly to maintain optimal health and channel expression.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-suspend in an external recording solution.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Obtain a gigaohm seal (≥1 GΩ) between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the recommended voltage-clamp protocol. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for steady-state block at each concentration.
-
Apply a positive control (e.g., dofetilide) at the end of the experiment to confirm assay sensitivity.
-
-
Data Analysis: Measure the peak tail current at each compound concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Key Experiment 2: In Vivo QT Telemetry Study in Conscious Dogs
-
Animal Model: Use purpose-bred male or female beagle dogs. Animals should be surgically implanted with a telemetry transmitter capable of recording ECG, blood pressure, and temperature. Allow for a sufficient recovery period after surgery (at least 2 weeks).
-
Study Design: A Latin square crossover design is commonly used, where each animal receives each treatment (vehicle, positive control, and multiple doses of the test compound) in a randomized order, with a washout period between doses.
-
Dosing and Data Collection:
-
Administer the test compound, vehicle, or positive control (e.g., moxifloxacin) via the intended clinical route.
-
Continuously record telemetry data for at least 24 hours post-dose.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with QT changes.
-
-
ECG Analysis:
-
Extract high-quality ECG data and measure the QT interval.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula (e.g., Van de Water's for dogs) or an individual animal's baseline QT-RR relationship.
-
-
Data Interpretation:
-
Compare the QTc changes for the test compound to the vehicle control.
-
Confirm that the positive control induced a significant and expected increase in QTc, demonstrating the sensitivity of the assay.
-
Analyze the relationship between drug concentration and QTc prolongation (exposure-response analysis).
-
Visualizations
Caption: Cardiac action potential phases and the role of key ion channels.
Caption: Preclinical QT prolongation assessment workflow.
Caption: Troubleshooting inconsistent hERG assay data.
References
- 1. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 2. Peri-anesthesia Implications and Considerations for Drug-Induced QT Interval Prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Bioavailability of Quizartinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Quizartinib.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of Quizartinib?
A1: The primary factors limiting the oral bioavailability of Quizartinib are its poor aqueous solubility and its metabolism by cytochrome P450 3A4 (CYP3A4) enzymes in the gut and liver. Quizartinib is a substrate for P-glycoprotein (P-gp), an efflux transporter in the intestines, which can also contribute to reduced absorption.
Q2: How does co-administration of strong CYP3A4 inhibitors affect Quizartinib's bioavailability?
A2: Co-administration of strong CYP3A4 inhibitors, such as ketoconazole, can significantly increase the systemic exposure of Quizartinib. Studies have shown that strong CYP3A inhibitors can lead to an approximately 2-fold increase in the area under the curve (AUC) of Quizartinib[1][2]. This necessitates a dose reduction of Quizartinib to avoid potential toxicities, such as QT prolongation[1].
Q3: Is the bioavailability of Quizartinib affected by food?
A3: The bioavailability of Quizartinib is not significantly affected by food. Clinical studies have shown that the plasma concentration-time profiles of Quizartinib are generally similar under fasted and fed conditions[3]. Therefore, Quizartinib can be administered with or without food.
Q4: Can acid-reducing agents impact the absorption of Quizartinib?
A4: Due to its pH-dependent solubility, there is a potential for acid-reducing agents to affect Quizartinib's absorption. However, a clinical study with the proton pump inhibitor lansoprazole showed only a modest and not clinically relevant effect on Quizartinib's pharmacokinetics when administered as a formulated tablet[4]. This suggests that Quizartinib can be administered with acid-reducing agents.
Troubleshooting Guides
Low In Vivo Exposure in Preclinical Models
Problem: You are observing lower than expected plasma concentrations of Quizartinib in your animal models after oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor drug dissolution | 1. Particle Size Reduction: Consider micronization or nanosizing of the Quizartinib powder. 2. Formulation Strategy: Formulate Quizartinib as a solid dispersion or in a nanoparticle-based delivery system to improve its dissolution rate. |
| High first-pass metabolism | 1. Co-administration with a CYP3A4 inhibitor: In preclinical studies, co-administer a known CYP3A4 inhibitor to assess the impact on exposure. Note: This is for investigational purposes to understand the metabolic contribution and not a recommendation for clinical practice without dose adjustment. 2. Select appropriate animal model: Be aware of species differences in CYP3A4 activity. |
| P-glycoprotein efflux | 1. Co-administration with a P-gp inhibitor: In preclinical models, co-administer a P-gp inhibitor to evaluate the role of efflux on Quizartinib absorption. |
| Vehicle selection | 1. Optimize the formulation vehicle: For preclinical studies, ensure the vehicle used for oral gavage is optimized for solubilizing Quizartinib. A suspension may lead to variable absorption. |
Inconsistent Results in Formulation Development
Problem: You are experiencing variability in the physicochemical properties (e.g., particle size, encapsulation efficiency) of your Quizartinib formulations.
| Potential Cause | Troubleshooting Steps |
| Issues with nanoparticle/liposome preparation | 1. Homogenization/Sonication: Ensure consistent and adequate energy input during homogenization or sonication steps. 2. Solvent Evaporation: Control the rate of solvent evaporation as it can impact particle size and drug loading. 3. Purification: Use a consistent and validated method for purifying your formulation to remove unencapsulated drug. |
| Instability of solid dispersion | 1. Polymer Selection: The choice of polymer is critical. Ensure the polymer is compatible with Quizartinib and can maintain the amorphous state of the drug. 2. Preparation Method: The method of preparation (e.g., solvent evaporation, hot-melt extrusion) should be optimized to ensure a homogenous dispersion. |
| Drug precipitation | 1. Supersaturation: While the goal is to enhance solubility, be mindful of reaching a state of supersaturation that leads to precipitation upon dilution in aqueous media. The use of precipitation inhibitors in the formulation can be explored. |
Data Summary
Table 1: Impact of Co-administered Drugs on Quizartinib Pharmacokinetics
| Co-administered Drug | Effect on Quizartinib Cmax | Effect on Quizartinib AUC | Recommendation |
| Strong CYP3A Inhibitor (e.g., Ketoconazole) | ~1.72-fold increase | ~1.82-fold increase | Dose reduction of Quizartinib is required. |
| Moderate CYP3A Inhibitor (e.g., Fluconazole) | No significant change | No significant change | No dose adjustment is necessary. |
| Acid-Reducing Agent (e.g., Lansoprazole) | Modest decrease (~14%) | Modest decrease (~6%) | Can be co-administered without dose adjustment. |
Experimental Protocols
Protocol 1: Preparation of Quizartinib-Loaded Albumin Nanoparticles
This protocol is a representative method for preparing albumin-based nanoparticles encapsulating Quizartinib.
Materials:
-
Quizartinib
-
Human Serum Albumin (HSA), 20% solution
-
Chloroform
-
Ethanol
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Drug Solution Preparation: Dissolve 10 mg of Quizartinib in 1 mL of a 1:1 (v/v) mixture of chloroform and ethanol.
-
HSA Solution: In a separate sterile container, place 5 mL of 20% HSA solution.
-
Homogenization: Add the Quizartinib solution dropwise to the HSA solution while homogenizing at high speed (e.g., 15,000 rpm) on ice for 5 minutes.
-
Solvent Evaporation: Transfer the resulting nano-suspension to a rotary evaporator and evaporate the organic solvents under reduced pressure at 30°C for 15 minutes.
-
Purification: Centrifuge the nanoparticle suspension at 4,000 x g for 10 minutes to remove any aggregates. Filter the supernatant through a 0.22 µm sterile filter.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of Quizartinib in the nanoparticles using a validated HPLC method after dissolving the nanoparticles in a suitable solvent.
-
-
Storage: Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.
Protocol 2: Preparation of Quizartinib Solid Dispersion by Solvent Evaporation
This is a general protocol for preparing a solid dispersion of Quizartinib using the solvent evaporation method.
Materials:
-
Quizartinib
-
A suitable hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)
-
A common solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both Quizartinib and the polymer.
Procedure:
-
Dissolution: Dissolve Quizartinib and the selected polymer in the common solvent in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization:
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of Quizartinib in the solid dispersion.
-
Dissolution Studies: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
-
Storage: Store the solid dispersion in a desiccator at room temperature to protect it from moisture.
Visualizations
Caption: Intestinal absorption and first-pass metabolism of Quizartinib.
Caption: General workflow for developing and evaluating enhanced bioavailability formulations.
References
- 1. Population Pharmacokinetic Analysis of Quizartinib in Healthy Volunteers and Patients With Relapsed/Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of pharmacokinetic model for quizartinib quantified by UPLC-MS/MS in patients with FLT3-ITD negative newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A drug–drug interaction study to assess the potential effect of acid-reducing agent, lansoprazole, on quizartinib pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Quizartinib powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Quizartinib powder. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of Quizartinib. What could be the potential causes?
A1: Inconsistent results between different batches of Quizartinib powder can stem from several factors, primarily related to the physicochemical properties of the solid-state material. The most common causes include:
-
Polymorphism: Quizartinib may exist in different crystalline forms (polymorphs) or as an amorphous solid.[1][2] Different polymorphs can exhibit varying solubility, dissolution rates, and stability, which can significantly impact the effective concentration in your experiments.[2]
-
Purity Variations: Although most commercially available compounds have high purity, minor variations in impurities between batches can sometimes affect biological activity.
-
Particle Size and Surface Area: Differences in particle size distribution can influence the dissolution rate of the powder, leading to variability in the concentration of the prepared stock solutions.
-
Hygroscopicity: The tendency of the powder to absorb moisture from the atmosphere can change its effective weight and stability.
-
Solvent of Choice and Stock Solution Preparation: Inconsistencies in the preparation of stock solutions, such as the choice of solvent and dissolution technique, can lead to variability. Quizartinib is sparingly soluble in aqueous buffers and has better solubility in organic solvents like DMSO and DMF.[3]
Q2: How can we assess the consistency of our Quizartinib powder between different batches?
A2: To ensure the consistency of your Quizartinib powder, a series of analytical characterizations are recommended. These methods can help identify any physical or chemical differences between batches:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique to verify the purity and quantify the concentration of your Quizartinib stock solutions.[4]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), this method can confirm the identity of the compound and detect any potential impurities or degradation products.
-
X-Ray Powder Diffraction (XRPD): XRPD is the primary technique to identify the crystalline form (polymorphism) of the Quizartinib powder. Different polymorphs will produce distinct diffraction patterns.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in the material, such as melting and crystallization. It can be used to detect different polymorphic forms and assess the thermal stability of the compound.
Q3: What is the recommended procedure for preparing Quizartinib stock solutions to minimize variability?
A3: Consistent preparation of stock solutions is critical for reproducible results. Here is a recommended protocol:
-
Solvent Selection: Use an appropriate water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for Quizartinib.
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. For example, the solubility of Quizartinib in DMSO is approximately 30 mg/mL.
-
Dissolution: Ensure complete dissolution of the powder. This can be aided by gentle warming (if the compound is heat-stable) and vortexing. Sonication can also be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Aqueous Solutions: For experiments, dilute the stock solution into your aqueous experimental medium immediately before use. Due to the sparing solubility of Quizartinib in aqueous buffers, it is not recommended to store aqueous solutions for more than a day.
Troubleshooting Guides
Issue 1: A new batch of Quizartinib shows lower potency (higher IC50) in our cell viability assay compared to the previous batch.
This is a common issue that can often be traced back to differences in the solid-state properties of the powder.
| Potential Cause | Troubleshooting Steps |
| Different Polymorph/Amorphous Content | 1. XRPD Analysis: Compare the XRPD patterns of the old and new batches. Different patterns indicate different crystalline forms. 2. DSC Analysis: Analyze both batches by DSC to identify different thermal profiles, which can indicate different polymorphs. |
| Incomplete Dissolution | 1. Visual Inspection: Carefully inspect the stock solution for any undissolved particles. 2. Sonication: Try sonicating the stock solution to ensure complete dissolution. 3. Filtration: Filter the stock solution through a 0.22 µm filter to remove any undissolved material before making serial dilutions. |
| Lower Purity | 1. HPLC/UPLC-MS/MS Analysis: Determine the purity of both batches using a validated HPLC or UPLC-MS/MS method. |
Issue 2: We are observing high variability in our Western blot results for downstream signaling proteins (e.g., p-STAT5, p-ERK) after treatment with Quizartinib.
High variability in signaling pathway analysis can be due to inconsistent inhibitor activity or experimental technique.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Effective Concentration | 1. Confirm Stock Concentration: Use a spectrophotometer or a validated HPLC method to confirm the concentration of your Quizartinib stock solution. 2. Fresh Dilutions: Always prepare fresh dilutions of Quizartinib in your cell culture medium for each experiment. |
| Variations in Cell Culture | 1. Standardize Cell Conditions: Ensure that cells are at a consistent passage number and confluency for all experiments. 2. Consistent Treatment Time: Use a precise and consistent incubation time for Quizartinib treatment. |
| Assay Variability | 1. Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to normalize your Western blot data. 2. Phosphatase/Protease Inhibitors: Ensure that your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
Quantitative Data
Table 1: Solubility of Quizartinib in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | |
| DMF | ~50 mg/mL | |
| Ethanol | ~0.25 mg/mL | |
| Water | Sparingly soluble | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL |
Table 2: In Vitro IC50 Values of Quizartinib in Different AML Cell Lines
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Cell Proliferation | 0.56 | |
| MV4-11 | FLT3-ITD | FLT3 Phosphorylation | 0.50 | |
| MOLM-13 | FLT3-ITD | Cell Proliferation | 0.89 | |
| MOLM-14 | FLT3-ITD | Cell Proliferation | 0.73 | |
| EoL-1 | Wild-Type FLT3 | Cell Proliferation | 9.95 | |
| KASUMI-1 | Wild-Type FLT3 | Cell Proliferation | 11.22 |
Experimental Protocols
Protocol 1: Quality Control of Quizartinib Powder using HPLC
This protocol outlines a general method for verifying the purity and concentration of a Quizartinib stock solution.
Materials:
-
Quizartinib powder
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Ammonium acetate
-
C18 reverse-phase HPLC column
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Quizartinib powder and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in the mobile phase.
-
Sample Preparation: Dilute a sample of the Quizartinib stock solution to be tested to a concentration within the range of the calibration standards.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% acetic acid and 10 mM ammonium acetate (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 295 nm or MS/MS with MRM transition m/z 561.129 → 114.09.
-
-
Analysis: Inject the calibration standards and the test sample into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration and purity of the test sample by comparing its peak area to the calibration curve.
Protocol 2: Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Quizartinib on AML cells.
Materials:
-
AML cell line (e.g., MV4-11)
-
Appropriate cell culture medium with supplements
-
Quizartinib stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Dilution: Prepare a serial dilution of Quizartinib in the cell culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%).
-
Treatment: Add the diluted Quizartinib or vehicle control (medium with the same final DMSO concentration) to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Quizartinib concentration to calculate the IC50 value.
Visualizations
Caption: Quizartinib inhibits the FLT3 signaling pathway.
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Experimental workflow for ensuring consistency.
References
Technical Support Center: Troubleshooting Unexpected Cell Death with Quizartinib Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cell death during experiments involving the FLT3 inhibitor, Quizartinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Quizartinib and how does it induce cell death?
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] In cancer cells with activating FLT3 mutations, particularly the internal tandem duplication (FLT3-ITD), the FLT3 receptor is constantly active, leading to uncontrolled cell proliferation and survival.[2] Quizartinib binds to the ATP-binding pocket of the FLT3 kinase, inhibiting its autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] This disruption of pro-survival signaling ultimately induces programmed cell death, or apoptosis, in the cancer cells.[2][3]
Q2: We are observing higher-than-expected cell death in our cancer cell line panel after Quizartinib treatment. What could be the cause?
While Quizartinib is designed to induce apoptosis in FLT3-mutated cells, excessive or unexpected cell death could be due to several factors:
-
On-target activity in highly sensitive cell lines: Some cell lines, particularly those homozygous for the FLT3-ITD mutation, are exquisitely sensitive to Quizartinib, with IC50 values in the sub-nanomolar range. The observed cell death may be the expected potent on-target effect.
-
Off-target effects: Although highly selective for FLT3, Quizartinib can inhibit other kinases, most notably c-KIT. If your cell lines express high levels of active c-KIT, its inhibition could lead to significant cell death, a phenomenon that contributes to myelosuppression in clinical settings.
-
Necroptosis Inhibition: Interestingly, recent studies have shown that Quizartinib can inhibit necroptosis, a form of programmed necrosis, by targeting RIPK1 kinase. Therefore, it is less likely that the observed cell death is necroptosis. The unexpected cell death is more likely apoptosis or a different form of necrosis.
-
Experimental variability: Issues such as incorrect drug concentration, errors in cell seeding, or contamination can also lead to unexpected levels of cell death.
Q3: How can we determine if the observed cell death is on-target apoptosis or due to off-target effects?
Distinguishing between on-target and off-target effects is crucial. Here are some suggested approaches:
-
Western Blot Analysis: Confirm the inhibition of FLT3 phosphorylation (p-FLT3) and downstream signaling proteins (p-STAT5, p-ERK, p-AKT) at the concentrations causing cell death. If FLT3 signaling is completely inhibited at concentrations that still result in increasing cell death, off-target effects might be at play.
-
Control Cell Lines: Use cell lines that do not have FLT3 mutations (FLT3-wildtype) but are known to be dependent on c-KIT signaling. If these cells also die in response to Quizartinib, it points towards c-KIT inhibition.
-
Rescue Experiments: For hematopoietic cells, the addition of stem cell factor (SCF), the ligand for c-KIT, might partially rescue the cells from Quizartinib-induced death if c-KIT inhibition is a major contributor.
-
Dose-Response Comparison: Compare the IC50 for cell viability with the IC50 for FLT3 phosphorylation inhibition. A large discrepancy between these values could suggest off-target effects.
Troubleshooting Guides
Issue: High variability in cell death between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Drug Preparation | Prepare fresh Quizartinib stock solutions regularly in DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Ensure complete solubilization before diluting in culture medium. |
| Inaccurate Cell Seeding | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are plated in each well and across experiments. Allow cells to adhere (for adherent lines) before adding the drug. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
| Cell Line Instability | Use low-passage number cells and regularly perform cell line authentication (e.g., STR profiling) to ensure the integrity of your cell line. |
Issue: Unexpected cell death in FLT3-wildtype cell lines.
| Possible Cause | Suggested Solution |
| c-KIT Inhibition | Check the expression and activation status of c-KIT in your cell lines. Quizartinib is a potent inhibitor of c-KIT, which can induce apoptosis in c-KIT-dependent cells. |
| Other Off-Target Kinases | While Quizartinib is highly selective, at high concentrations it may inhibit other kinases. Refer to kinase profiling data to identify potential off-targets expressed in your cells. |
| General Cytotoxicity | At very high concentrations (typically in the micromolar range), most small molecule inhibitors can exhibit non-specific cytotoxicity. Ensure your working concentrations are relevant to the known IC50 values for FLT3 inhibition. |
Quantitative Data Summary
The following tables provide a summary of Quizartinib's inhibitory concentrations in various acute myeloid leukemia (AML) cell lines.
Table 1: Inhibitory Concentrations (IC50) of Quizartinib in FLT3-ITD Positive AML Cell Lines
| Cell Line | Genotype | IC50 (nM) for Cell Viability | Reference |
| MV4-11 | FLT3-ITD (homozygous) | 0.40 | |
| MOLM-13 | FLT3-ITD (heterozygous) | 0.89 | |
| MOLM-14 | FLT3-ITD (homozygous) | 0.73 |
Table 2: Inhibitory Concentrations (IC50) of Quizartinib against FLT3 Phosphorylation
| Cell Line | IC50 (nM) for p-FLT3 Inhibition | Reference |
| MV4-11 | 0.50 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 value of Quizartinib in a suspension cell line like MV4-11.
Materials:
-
AML cell line (e.g., MV4-11)
-
Quizartinib (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium.
-
Compound Preparation: Prepare a 2x serial dilution of Quizartinib in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.
-
Cell Treatment: Add 50 µL of the 2x diluted Quizartinib or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of Quizartinib concentration to determine the IC50 value.
Protocol 2: Western Blotting for FLT3 Signaling Pathway Analysis
This protocol is to analyze the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
AML cell line (e.g., MV4-11)
-
Quizartinib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate MV4-11 cells and treat with various concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) for 2-4 hours.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
Protocol 3: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol describes how to assess Quizartinib-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
AML cell line (e.g., MOLM-14)
-
Quizartinib
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MOLM-14 cells with the desired concentrations of Quizartinib for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Washing: Collect the cells by centrifugation and wash once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: Quizartinib inhibits the FLT3-ITD receptor, blocking downstream pro-survival pathways and inducing apoptosis.
Caption: A logical workflow for troubleshooting the cause of unexpected cell death with Quizartinib treatment.
References
Technical Support Center: Optimizing Quizartinib in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Quizartinib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Quizartinib in a cell viability assay?
The optimal incubation time for Quizartinib in a cell viability assay, such as an MTS or CellTiter-Glo® assay, typically ranges from 48 to 72 hours .[1][2] This duration is generally sufficient to observe the anti-proliferative and apoptotic effects of the compound. For some cell lines, a longer incubation of up to 7 days may be necessary to achieve a complete loss of viability[3]. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the ideal endpoint for your specific cell line and experimental conditions.
Q2: How long should I incubate cells with Quizartinib to observe inhibition of FLT3 signaling?
Inhibition of FLT3 phosphorylation and its downstream signaling pathways (e.g., STAT5, ERK, AKT) can be observed much more rapidly than effects on cell viability. An incubation time of 1 to 4 hours is typically sufficient to detect significant inhibition of protein phosphorylation by Western blot analysis.[4][5] Some studies have shown potent inhibition of FLT3 phosphorylation with as little as a 2-hour treatment.
Q3: Why am I not observing the expected level of cell death with Quizartinib?
Several factors could contribute to a lack of expected cytotoxicity. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Confirm that your cell line expresses the FLT3-ITD mutation, as Quizartinib is most potent against this form of FLT3. Cell lines without this mutation may be less sensitive.
-
Acquired Resistance: Cells can develop resistance to Quizartinib through on-target secondary mutations in the FLT3 kinase domain (e.g., D835, F691) or through the activation of bypass signaling pathways.
-
Incubation Time: As mentioned in Q1, the incubation time may be insufficient. Try extending the treatment duration.
-
Drug Concentration and Stability: Ensure the Quizartinib stock solution is properly prepared and stored to prevent degradation. Perform a dose-response curve to confirm the IC50 in your cell line.
-
Assay Type: The chosen viability assay may not be sensitive enough to detect the specific mode of cell death induced by Quizartinib. Consider using an apoptosis-specific assay, such as Annexin V/PI staining.
Q4: Can a short exposure to Quizartinib have a lasting effect on cells?
Yes, studies have shown that even a transient exposure to Quizartinib can lead to sustained inhibition of FLT3 signaling and induce apoptosis. This is attributed to the slow binding kinetics and durable inhibition of the kinase by Quizartinib. This property is important to consider when designing washout experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value for a known sensitive cell line (e.g., MV4-11, MOLM-14) | 1. Cell line integrity: The cell line may have developed resistance over time or been misidentified. 2. Compound degradation: Improper storage of Quizartinib. 3. Incorrect assay setup: Errors in cell seeding density or reagent preparation. | 1. Use low-passage cells and perform cell line authentication. 2. Prepare a fresh stock solution of Quizartinib. 3. Optimize cell seeding density and carefully follow the assay protocol. |
| Inconsistent results between experiments | 1. Variability in incubation time: Inconsistent timing of drug addition and assay readout. 2. Cell health and passage number: Using cells that are unhealthy or at a high passage number. 3. Inconsistent drug preparation: Variations in the dilution of Quizartinib. | 1. Standardize all incubation times precisely. 2. Maintain a consistent cell culture practice and use cells within a defined passage number range. 3. Prepare fresh drug dilutions for each experiment from a validated stock. |
| No inhibition of p-FLT3 in Western blot | 1. Insufficient incubation time: The incubation period may be too short. 2. Suboptimal drug concentration: The concentration of Quizartinib may be too low. 3. Technical issues with Western blotting: Problems with antibody quality, protein transfer, or detection. | 1. Increase the incubation time to at least 1-2 hours. 2. Perform a dose-response experiment to determine the optimal concentration for inhibiting p-FLT3. 3. Troubleshoot the Western blot protocol, including using positive and negative controls. |
Quantitative Data Summary
Table 1: IC50 Values of Quizartinib in Various AML Cell Lines
| Cell Line | FLT3 Status | Assay Type | Incubation Time | IC50 (nM) |
| MV4-11 | FLT3-ITD | Cell Viability | 72 hours | 0.4 - 0.56 |
| MOLM-13 | FLT3-ITD | Cell Viability | 3 days | 0.89 |
| MOLM-14 | FLT3-ITD | Cell Viability | 48 hours | ~0.38 |
| SEM-K2 | FLT3 (amplified) | Cell Viability | 72 hours | 0.4 |
| RS4;11 | Wild-Type FLT3 | FL-Stimulated Erk1/2 Phosphorylation | Not Specified | 0.3 |
Table 2: Time-Dependent IC50 of Quizartinib in MV4-11 Cells
| Assay | 0.5 hours | 24 hours | 48 hours | 72 hours |
| pFLT3 IC50 (nM) | 1.1 | 0.9 | 1.3 | 1.1 |
| pSTAT5 IC50 (nM) | 0.3 | 0.4 | 0.7 | 0.7 |
| Cell Viability IC50 (nM) | 0.9 | 0.4 | 0.4 | 0.4 |
| Data adapted from Zarrinkar et al., 2013 |
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescent)
This protocol outlines a general procedure for determining the IC50 of Quizartinib using a luminescent cell viability assay like CellTiter-Glo®.
Materials:
-
AML cell line (e.g., MV4-11)
-
Complete culture medium
-
Quizartinib (stock solution in DMSO)
-
96-well opaque-walled plates
-
Luminescent cell viability assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for suspension cells) in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of Quizartinib in culture medium.
-
Dosing: Add the diluted Quizartinib to the corresponding wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Assay: Equilibrate the luminescent assay reagent to room temperature. Add the reagent to each well and mix on an orbital shaker to induce cell lysis.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for FLT3 Signaling
This protocol describes the detection of phosphorylated FLT3 and downstream targets.
Materials:
-
AML cell line
-
Quizartinib
-
PBS, RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Quizartinib for 1-4 hours.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS, then lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Add ECL substrate and detect the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize to a loading control.
Visualizations
Caption: Quizartinib inhibits FLT3 signaling pathways.
References
- 1. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Quizartinib and Midostaurin in FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of two prominent FLT3 inhibitors, Quizartinib and Midostaurin. The following sections detail their differential efficacy, particularly in the context of resistance, supported by experimental data and protocols.
FMS-like tyrosine kinase 3 (FLT3) mutations are a common driver in Acute Myeloid Leukemia (AML), making FLT3 an attractive therapeutic target.[1] Midostaurin, a multi-kinase inhibitor, was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML.[2] Quizartinib, a second-generation, highly potent, and selective FLT3 inhibitor, has also been approved for this indication.[3] This guide delves into the preclinical data that distinguishes these two agents.
In Vitro Efficacy: Potency and Activity Against Resistance
Preclinical studies have consistently demonstrated Quizartinib's superior potency in inhibiting FLT3-ITD mutated AML cell lines. A key study characterized the inhibitory activity of Quizartinib and its active metabolite, AC886, in comparison to Midostaurin and other FLT3 inhibitors.[4][5]
Quizartinib and AC886 demonstrated potent growth inhibition in FLT3-ITD-mutated AML cells with IC50 values of less than 1 nM. Specifically, in cell lines such as MV4-11, MOLM-13, and MOLM-14, Quizartinib showed IC50 values of 0.40 nM, 0.89 nM, and 0.73 nM, respectively.
A critical differentiator emerged in the context of Midostaurin resistance. In Midostaurin-resistant MOLM-14 cells, which acquired KRAS or NRAS mutations, Quizartinib retained significant activity. The IC50 values for Quizartinib against these resistant cells ranged from 3.61 to 9.23 nM, whereas Midostaurin's IC50 values were substantially higher, ranging from 45.09 to 106.00 nM, indicating a loss of efficacy.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
| Cell Line | Drug | IC50 (nM) |
| FLT3-ITD Parental | ||
| MV4-11 | Quizartinib | 0.40 |
| MOLM-13 | Quizartinib | 0.89 |
| MOLM-14 | Quizartinib | 0.67 - 0.73 |
| MOLM-14 | Midostaurin | 10.12 |
| Midostaurin-Resistant | ||
| MOLM-14-MR | Quizartinib | 3.61 - 9.23 |
| MOLM-14-MR | Midostaurin | 45.09 - 106.00 |
In Vivo Antitumor Activity
The superior potency of Quizartinib observed in vitro translated to robust antitumor activity in mouse xenograft models of FLT3-ITD AML. When administered orally to mice bearing MV4-11 tumors, Quizartinib led to tumor regression at doses of 1 mg/kg and higher, without causing severe body weight loss. In the same models, Midostaurin also showed tumor regression but at a higher dose of 30 mg/kg.
Crucially, in xenograft models using Midostaurin-resistant MOLM-14 cells, Quizartinib demonstrated potent antitumor activity, while Midostaurin did not show a significant effect. This preclinical evidence suggests that Quizartinib may be a viable treatment option for patients who have developed resistance to Midostaurin.
Signaling Pathway Inhibition
FLT3-ITD mutations lead to the constitutive activation of downstream signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which drive leukemic cell proliferation and survival. Both Quizartinib and Midostaurin inhibit these pathways by targeting the FLT3 kinase.
However, a notable difference lies in the durability of this inhibition. Studies have shown that Quizartinib and its active metabolite, AC886, maintained inhibition of FLT3 signaling for up to 24 hours after the drug was removed. In contrast, the inhibitory effect of Midostaurin was not sustained over the same period.
FLT3-ITD signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: FLT3-ITD positive human AML cell lines (MV4-11, MOLM-13, MOLM-14) and Midostaurin-resistant MOLM-14 cells were used.
-
Method: Cells were incubated with varying concentrations of FLT3 inhibitors for 3 days.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo 2.0 Assay. IC50 values were calculated from dose-response curves, representing the concentration of the drug that causes 50% inhibition of cell growth.
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice were subcutaneously inoculated with FLT3-ITD positive AML cells (MV4-11 or MOLM-14).
-
Treatment: Once tumors were established, mice were treated orally with either vehicle control, Quizartinib, or Midostaurin.
-
Endpoints: Tumor volume and body weight were measured regularly. Antitumor activity was evaluated by comparing the tumor growth in treated groups to the control group.
Workflow for preclinical comparison of FLT3 inhibitors.
Conclusion
Preclinical data strongly supports Quizartinib as a highly potent and selective FLT3 inhibitor with significant advantages over Midostaurin. Its superior potency, durable inhibition of FLT3 signaling, and, most notably, its retained activity against Midostaurin-resistant AML models, underscore its potential as a valuable therapeutic agent in the management of FLT3-ITD positive AML. These preclinical findings have paved the way for clinical trials that have further established the role of Quizartinib in this patient population.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Quizartinib's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quizartinib's in vivo target engagement with alternative FMS-like tyrosine kinase 3 (FLT3) inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in the field of acute myeloid leukemia (AML) and targeted cancer therapies.
Introduction to Quizartinib and its Mechanism of Action
Quizartinib is a potent and highly selective second-generation FLT3 inhibitor.[1] It primarily targets FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis in AML.[2] Quizartinib and its active metabolite, AC886, bind to the ATP-binding domain of the FLT3 receptor, stabilizing its inactive conformation. This action prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis of cancer cells.[3]
In Vivo Validation of FLT3 Target Engagement
The primary biomarker for assessing the in vivo target engagement of FLT3 inhibitors is the level of phosphorylated FLT3 (pFLT3). A reduction in pFLT3 levels in tumor or surrogate tissues following drug administration indicates successful target inhibition. Mouse xenograft models using human AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-13, are standard preclinical models for these assessments.
Comparative In Vivo and In Vitro Efficacy
This section compares Quizartinib with other notable FLT3 inhibitors, highlighting differences in potency and duration of target inhibition.
Table 1: In Vitro Inhibitory Activity of FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line |
| Quizartinib | FLT3 Phosphorylation | 0.50 | MV4-11 |
| AC886 (active metabolite) | FLT3 Phosphorylation | 0.18 | MV4-11 |
| Quizartinib | Cell Viability | 0.40 | MV4-11 |
| Quizartinib | Cell Viability | 0.89 | MOLM-13 |
| Quizartinib | Cell Viability | 0.73 | MOLM-14 |
| Midostaurin | Cell Viability | 10.12 | MOLM-14 |
| Gilteritinib | Cell Viability | 7.87 | MOLM-14 |
Data compiled from a preclinical study by Isoyama et al.[2]
Table 2: Durability of FLT3 Signaling Inhibition In Vitro
| Compound (at 20 nM) | Inhibition of FLT3 Phosphorylation after 24h Washout |
| Quizartinib | Maintained |
| AC886 | Maintained |
| Midostaurin | Not maintained |
| Gilteritinib | Not maintained |
| Crenolanib | Not maintained |
| Sorafenib | Not maintained |
This in vitro study demonstrates that Quizartinib and its active metabolite, AC886, exhibit a more sustained inhibition of FLT3 signaling compared to other FLT3 inhibitors.[4]
Table 3: Matching-Adjusted Indirect Comparison of Quizartinib vs. Midostaurin in Newly Diagnosed FLT3-ITD AML
| Outcome | Hazard Ratio (Quizartinib vs. Midostaurin) | 95% Confidence Interval | p-value |
| Cumulative Incidence of Relapse | 0.42 | 0.20 - 0.91 | <0.05 |
| Overall Survival | 0.82 | 0.48 - 1.39 | Not Significant |
| Complete Remission | 0.92 | 0.42 - 1.97 | Not Significant |
This analysis of clinical trial data suggests that Quizartinib significantly reduces the rate of relapse compared to Midostaurin in newly diagnosed FLT3-ITD positive AML patients who achieve complete remission.
Experimental Protocols
Protocol 1: In Vivo Mouse Xenograft Model for AML
This protocol outlines the establishment of a subcutaneous xenograft model to assess the in vivo efficacy of FLT3 inhibitors.
1. Cell Preparation:
- Culture human FLT3-ITD positive AML cells (e.g., MV4-11) in appropriate media to logarithmic growth phase.
- Harvest and wash cells with sterile phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
2. Animal Inoculation:
- Use immunocompromised mice (e.g., NOD/SCID or NSG).
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
4. Drug Administration:
- Prepare the test compounds (e.g., Quizartinib) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Administer the compound or vehicle to the respective groups via oral gavage at the specified dose and schedule (e.g., once daily).
- Monitor the body weight of the mice regularly as an indicator of toxicity.
5. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- Process tumor samples for further analysis, such as Western blotting for pFLT3.
Protocol 2: Western Blot for Phosphorylated FLT3 (pFLT3)
This protocol describes the detection and quantification of pFLT3 in tumor lysates from the xenograft model.
1. Sample Preparation:
- Lyse tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (pFLT3) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- To assess total FLT3 levels, the membrane can be stripped and re-probed with an antibody for total FLT3.
4. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
- Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
- Quantify band intensities using densitometry software to determine the relative levels of pFLT3.
Visualizations
Quizartinib's Mechanism of Action```dot
Caption: Workflow for assessing in vivo target engagement of FLT3 inhibitors.
References
- 1. Quizartinib significantly reduces relapse rates versus midostaurin in newly diagnosed patients with FLT3-ITD-positive AML, based on MAIC analysis - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A comparative analysis of type I vs. type II FLT3 inhibitors
A Comparative Analysis of Type I vs. Type II FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, driving leukemic cell proliferation and survival.[2] The two most common types of activating mutations are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD), such as the D835Y mutation.[3] These mutations make FLT3 a prime therapeutic target, leading to the development of small molecule inhibitors, which are broadly classified into two categories—Type I and Type II—based on their distinct binding mechanisms.[4]
This guide provides an objective comparison of Type I and Type II FLT3 inhibitors, summarizing their mechanisms, efficacy, and resistance profiles, supported by experimental data and detailed methodologies for key assays.
Mechanism of Action and Binding Modes
The activity of FLT3 is governed by a conformational switch in its activation loop. Type I and Type II inhibitors exploit these different conformational states.
-
Type I Inhibitors: These inhibitors bind to the active conformation of the FLT3 kinase, directly competing with ATP in the ATP-binding pocket.[5] Because they target the universally conserved ATP-binding site, they can inhibit FLT3 regardless of whether it carries an ITD or a TKD mutation. Examples include gilteritinib, midostaurin, and crenolanib.
-
Type II Inhibitors: These inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing the kinase in its inactive conformation . This binding mode is effective against FLT3-ITD mutations. However, TKD mutations often lock the kinase in an active state, preventing Type II inhibitors from binding and thus rendering them ineffective against this mutation type. Examples include quizartinib and sorafenib.
FLT3 Signaling Pathway
Upon activation by ligand binding or mutational changes, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This triggers multiple downstream pathways that are critical for cell survival and proliferation, primarily:
-
STAT5 Pathway: Promotes transcription of genes involved in cell survival and proliferation.
-
RAS/MAPK Pathway: A key cascade that regulates cell growth, differentiation, and survival.
-
PI3K/AKT Pathway: A major survival pathway that inhibits apoptosis.
Mutated FLT3 leads to the constitutive activation of these pathways, driving the uncontrolled growth of leukemic cells.
Comparative Data of FLT3 Inhibitor Types
The fundamental differences in binding mode translate to distinct activity profiles, efficacy, and resistance patterns.
Table 1: General Characteristics of Type I vs. Type II FLT3 Inhibitors
| Feature | Type I Inhibitors | Type II Inhibitors |
|---|---|---|
| Binding Site | ATP-binding pocket | Allosteric site adjacent to ATP pocket |
| Target Conformation | Active ('DFG-in') | Inactive ('DFG-out') |
| Activity vs. FLT3-ITD | Yes | Yes |
| Activity vs. FLT3-TKD | Yes | No / Very Limited |
| Example Drugs | Gilteritinib, Midostaurin, Crenolanib | Quizartinib, Sorafenib, Ponatinib |
Table 2: Comparative Efficacy of Representative FLT3 Inhibitors
| Inhibitor (Type) | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (MV4-11, FLT3-ITD) |
|---|---|---|---|
| Gilteritinib (Type I) | FLT3 | 0.29 | 0.7 |
| Midostaurin (Type I) | FLT3 | 29.64 | 10 |
| Crenolanib (Type I) | FLT3 | 0.7 | 4.6 |
| Quizartinib (Type II) | FLT3 | 1.1 | 1.4 |
| Sorafenib (Type II) | FLT3/Multi-kinase | 5.8 | 5.0 |
(Note: IC50 values can vary between studies. Data compiled from multiple sources for general comparison.)
Table 3: Common Resistance Profiles of FLT3 Inhibitors
| Resistance Mechanism | Type I Inhibitors | Type II Inhibitors |
|---|---|---|
| On-Target Mutations | Less common, but "gatekeeper" F691L mutation confers resistance. | Frequent emergence of secondary TKD mutations (e.g., D835Y, Y842C) that force an active conformation. |
| Off-Target (Bypass) Pathways | More frequent. Activation of parallel signaling pathways, such as RAS/MAPK mutations (NRAS, KRAS). | Can occur, but on-target mutations are a more dominant mechanism of acquired resistance. |
Experimental Protocols
Evaluating the efficacy and mechanism of FLT3 inhibitors involves a series of standardized biochemical and cellular assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, the purified recombinant FLT3 enzyme (e.g., FLT3-ITD), and a suitable substrate (e.g., a generic peptide substrate).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Type I or Type II FLT3i) to the wells. Include a no-inhibitor control (DMSO) and a no-enzyme control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Normalize the data to controls and plot the inhibitor concentration versus kinase activity to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed AML cells harboring an FLT3 mutation (e.g., MV4-11 cells) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FLT3 inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the cellular IC50 value.
Conclusion
The classification of FLT3 inhibitors into Type I and Type II is fundamental to understanding their clinical utility and limitations. Type I inhibitors, like gilteritinib, offer the advantage of inhibiting both FLT3-ITD and FLT3-TKD mutations. This broader activity profile may prevent the on-target resistance that is common with Type II inhibitors. However, they are more susceptible to resistance via activation of bypass signaling pathways.
Conversely, Type II inhibitors, such as quizartinib, are highly potent against FLT3-ITD but are ineffective against the TKD mutations that frequently emerge as a mechanism of acquired resistance. This distinction has critical implications for treatment selection and sequencing. Understanding these differences allows researchers and clinicians to develop rational combination therapies and next-generation inhibitors designed to overcome specific resistance patterns, ultimately improving outcomes for patients with FLT3-mutated AML.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Secondary Mutations Against Quizartinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of secondary mutations conferring resistance to Quizartinib, alternative therapeutic strategies, and the experimental data underpinning these findings.
Quizartinib, a potent second-generation FLT3 inhibitor, has shown significant promise in the treatment of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations. However, the emergence of secondary resistance mutations poses a significant clinical challenge. This guide delves into the molecular mechanisms of Quizartinib resistance, compares its performance against alternative inhibitors in the face of these mutations, and provides detailed experimental methodologies for key assays.
The Landscape of Quizartinib Resistance: On-Target and Off-Target Mutations
Resistance to Quizartinib predominantly arises from two main mechanisms: the acquisition of secondary mutations within the FLT3 kinase domain (on-target resistance) and the activation of bypass signaling pathways (off-target resistance).
On-Target Resistance: The most frequently observed secondary mutations occur at two key locations within the FLT3 kinase domain:
-
The Activation Loop: Mutations at the D835 residue, such as D835Y, D835V, and D835F, are common culprits in conferring Quizartinib resistance. These mutations stabilize the active conformation of the FLT3 kinase, reducing the binding affinity of Quizartinib, which preferentially binds to the inactive conformation.
-
The Gatekeeper Residue: The F691L mutation, located at the "gatekeeper" position, also sterically hinders the binding of Quizartinib to the ATP-binding pocket of the FLT3 kinase.
These on-target mutations are often polyclonal, meaning multiple different resistance mutations can be found within a single patient, contributing to the complexity of treatment resistance[1].
Off-Target Resistance: Beyond direct mutations in FLT3, leukemic cells can develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling. A prominent mechanism is the activation of the RAS/MAPK pathway through mutations in genes such as NRAS and KRAS[2][3][4]. This allows for the continued proliferation and survival of cancer cells despite the inhibition of FLT3.
Overcoming Resistance: A Comparison of Alternative FLT3 Inhibitors
Several alternative FLT3 inhibitors have been developed that demonstrate efficacy against Quizartinib-resistant mutations. This section compares the performance of Quizartinib with next-generation inhibitors based on their half-maximal inhibitory concentrations (IC50) against various FLT3 mutations.
| Inhibitor | FLT3-ITD | FLT3-ITD + D835Y | FLT3-ITD + F691L | Mechanism of Action |
| Quizartinib | Potent (IC50 ~0.3-1 nM)[5] | Resistant (IC50 significantly increased) | Resistant (IC50 ~210 nM) | Type II Inhibitor (Binds to inactive conformation) |
| Crenolanib | Potent (IC50 ~2 nM) | Potent (IC50 ~35-62 nM) | Potent | Type I Inhibitor (Binds to active conformation) |
| Gilteritinib | Potent (IC50 ~0.7-1.8 nM) | Potent | Active, but with higher IC50 | Type I Inhibitor (Binds to active conformation) |
| CCT241736 | Potent (GI50 ~0.1-0.29 µM) | Potent (GI50 ~0.18 µM in resistant cells) | Effective | Dual FLT3/Aurora Kinase Inhibitor |
Table 1: Comparative Inhibitory Activity of FLT3 Inhibitors. This table summarizes the IC50/GI50 values of different FLT3 inhibitors against wild-type FLT3-ITD and common Quizartinib-resistant mutations. Lower values indicate higher potency.
Experimental Protocols for Investigating Quizartinib Resistance
This section provides detailed methodologies for key experiments used to study secondary mutations and resistance to Quizartinib.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effect of FLT3 inhibitors on leukemia cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Quizartinib and other FLT3 inhibitors
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 2 x 10^5 cells per 100 µL of media.
-
Prepare serial dilutions of the FLT3 inhibitors in culture medium.
-
Add the diluted inhibitors to the wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for FLT3 and STAT5 Phosphorylation
This technique is used to assess the inhibition of FLT3 signaling pathways.
Materials:
-
AML cell lines
-
Quizartinib and other FLT3 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with various concentrations of FLT3 inhibitors for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
Site-Directed Mutagenesis to Generate Resistant FLT3 Mutants
This method is used to introduce specific mutations (e.g., D835Y) into the FLT3 gene to study their effect on drug resistance.
Materials:
-
Plasmid containing wild-type FLT3-ITD cDNA
-
Mutagenic primers containing the desired mutation (e.g., for D835Y)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Design complementary forward and reverse primers containing the desired mutation in the center.
-
Perform PCR using the FLT3-ITD plasmid as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective LB agar plates and incubate overnight.
-
Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Visualizing Resistance Mechanisms and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in Quizartinib resistance.
Caption: Overview of on-target and off-target resistance to Quizartinib.
Caption: Simplified FLT3-ITD downstream signaling pathways.
Caption: Experimental workflow for a cell viability (MTS) assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Quizartinib and Other Kinase Inhibitors in FLT3-Mutated AML
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. In the landscape of Acute Myeloid Leukemia (AML) treatment, FMS-like Tyrosine Kinase 3 (FLT3) inhibitors have emerged as a critical therapeutic class. This guide provides a comprehensive comparison of Quizartinib, a potent type II FLT3 inhibitor, with other kinase inhibitors, focusing on cross-resistance profiles and supported by experimental data.
Quizartinib has demonstrated significant clinical activity in patients with FLT3-Internal Tandem Duplication (ITD) positive AML. However, the emergence of resistance, often through secondary mutations in the FLT3 kinase domain or activation of alternative signaling pathways, remains a clinical challenge. This guide delves into the mechanisms of resistance to Quizartinib and examines the efficacy of other kinase inhibitors, such as the type I inhibitor Gilteritinib and the multi-kinase inhibitor Sorafenib, in overcoming this resistance.
Quantitative Comparison of Kinase Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quizartinib and other kinase inhibitors against AML cell lines harboring various FLT3 mutations. This data provides a quantitative measure of the inhibitors' potency and their activity against common resistance-conferring mutations.
| Cell Line | FLT3 Mutation Status | Quizartinib IC50 (nM) | Gilteritinib IC50 (nM) | Sorafenib IC50 (nM) | Midostaurin IC50 (nM) | Reference |
| MOLM-14 | FLT3-ITD | 0.67 | 7.87 | - | 10.12 | [1] |
| MV4-11 | FLT3-ITD | 0.40 | - | 5.8 | - | [1][2] |
| MOLM-13 | FLT3-ITD | 0.89 | - | - | - | [1] |
| Ba/F3 | FLT3-ITD | ~1 | - | - | - | [3] |
| Ba/F3 | FLT3-ITD + D835Y | 11 | - | 210 | 1.5 | |
| Ba/F3 | FLT3-ITD + F691L | 210 | - | 1300 | 19 | |
| Primary AML Blasts | FLT3-ITD (pre-gilteritinib) | 1.733 | 24.38 | - | - | |
| Primary AML Blasts | FLT3-ITD + N701K (gilteritinib-resistant) | 1.771 | >10000 | - | - | |
| MOLM-14 (Midostaurin-Resistant, RAS mutation) | FLT3-ITD | 3.61 - 9.23 | 29.08 - 49.31 | - | 45.09 - 106.00 |
Mechanisms of Resistance and Cross-Resistance
Resistance to Quizartinib, a type II FLT3 inhibitor that binds to the inactive conformation of the kinase, primarily arises from two mechanisms:
-
On-target secondary mutations in the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L). These mutations stabilize the active conformation of the FLT3 kinase, reducing the binding affinity of type II inhibitors.
-
Off-target mechanisms involving the activation of alternative signaling pathways, such as the RAS/MAPK pathway, which bypass the need for FLT3 signaling.
Cross-resistance studies have revealed that AML cells resistant to Quizartinib may retain sensitivity to other kinase inhibitors. For instance, type I FLT3 inhibitors like Gilteritinib, which bind to the active conformation of the kinase, can overcome resistance mediated by D835 mutations. Conversely, certain mutations, such as N701K, can confer resistance to Gilteritinib while the cells remain sensitive to Quizartinib. This highlights the importance of molecular profiling of resistant clones to guide subsequent therapeutic strategies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of kinase inhibitors on AML cell lines.
-
Cell Seeding: Plate AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Prepare serial dilutions of the kinase inhibitors (Quizartinib, Gilteritinib, etc.) in culture medium. Add 100 µL of the diluted drug to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
Generation of Resistant Cell Lines
This protocol describes a general method for developing drug-resistant AML cell lines.
-
Initial Exposure: Culture parental AML cells in the presence of a low concentration of the selected kinase inhibitor (e.g., Quizartinib at its IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Monitoring and Selection: Monitor cell viability and proliferation at each step. Select and expand the surviving cell populations.
-
Confirmation of Resistance: After several months of continuous culture, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value of the resistant line to the parental line. A significant increase in the IC50 value indicates the development of resistance.
Western Blotting for FLT3 Phosphorylation
This method is used to assess the inhibitory effect of kinase inhibitors on FLT3 signaling.
-
Cell Treatment: Treat AML cells with various concentrations of the kinase inhibitors for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-FLT3 signal to the total FLT3 signal to determine the extent of phosphorylation inhibition.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quizartinib's Edge in Resistant Leukemia Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quizartinib's performance against other therapies in treating resistant acute myeloid leukemia (AML), supported by experimental data. We delve into the mechanisms of resistance and present detailed methodologies for key experiments, offering a comprehensive resource for advancing anti-leukemic drug development.
Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant efficacy in patients with FLT3-ITD-mutated AML.[1][2][3] However, as with many targeted therapies, the emergence of resistance poses a significant clinical challenge.[4] This guide synthesizes preclinical and clinical findings to validate the anti-leukemic activity of Quizartinib in resistant models, comparing its performance with other FLT3 inhibitors and outlining strategies to overcome resistance.
Performance Comparison in Resistant Models
Quizartinib's activity has been evaluated in various preclinical models of resistance, particularly against AML cells that have developed resistance to the first-generation FLT3 inhibitor, midostaurin. These studies highlight Quizartinib's ability to overcome certain resistance mechanisms.
| Inhibitor | Cell Line | Resistance Mechanism | IC50 (nM) | Efficacy in Xenograft Models | Citation |
| Quizartinib | Midostaurin-resistant MOLM-14 | RAS pathway mutations (NRAS, KRAS) | 3.61 - 9.23 | Potent antitumor activity | [5] |
| Midostaurin | Midostaurin-resistant MOLM-14 | RAS pathway mutations (NRAS, KRAS) | 45.09 - 106.00 | No significant antitumor effect | |
| Gilteritinib | Midostaurin-resistant MOLM-14 | RAS pathway mutations (NRAS, KRAS) | 29.08 - 49.31 | No significant antitumor effect |
In midostaurin-resistant MOLM-14 cells, which harbor RAS mutations, Quizartinib demonstrated significantly lower IC50 values compared to midostaurin and gilteritinib, indicating its retained potency. Furthermore, in mouse xenograft models using these resistant cells, Quizartinib showed significant tumor growth inhibition, while midostaurin and gilteritinib had minimal effect.
Mechanisms of Resistance to Quizartinib
Resistance to Quizartinib is a complex phenomenon driven by both on-target and off-target alterations.
-
On-target resistance primarily involves secondary point mutations within the FLT3 kinase domain, most commonly at the D835 and F691 residues. These mutations interfere with the binding of Quizartinib to the FLT3 receptor.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling. A key mechanism is the acquisition of mutations in the RAS pathway (e.g., NRAS, KRAS), which has been identified as a clinical mechanism of resistance to Quizartinib.
The following diagram illustrates the primary signaling pathways involved in both sensitivity and resistance to Quizartinib.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. targetedonc.com [targetedonc.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Showdown: Quizartinib vs. Sorafenib in FLT3-ITD Positive Acute Myeloid Leukemia
A comparative analysis of two prominent FLT3 inhibitors reveals key differences in potency, selectivity, and anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of Quizartinib and Sorafenib, supported by experimental data and detailed methodologies.
Quizartinib, a second-generation FLT3 inhibitor, demonstrates significantly higher potency and selectivity compared to the first-generation multi-kinase inhibitor, Sorafenib.[1][2] Preclinical studies consistently show that Quizartinib and its active metabolite, AC886, inhibit FLT3 signaling pathways at nanomolar concentrations, leading to potent growth inhibition of FLT3-ITD-mutated AML cells.[1][3][4] While Sorafenib also targets FLT3, its broader kinase inhibition profile may contribute to more off-target effects.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the quantitative data from various preclinical studies, highlighting the differences in binding affinity, in vitro potency, and in vivo efficacy between Quizartinib and Sorafenib.
Table 1: Kinase Binding Affinity (Kd values)
| Compound | FLT3 (Kd in nM) | Other Kinases Bound (Kd < 100 nM) | Reference |
| Quizartinib | <1 | 7 | |
| Sorafenib | 5.9 | 19-83 |
Table 2: In Vitro Potency - Inhibition of FLT3 Phosphorylation and Cell Viability (IC50 values)
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Quizartinib | MV4-11 (FLT3-ITD) | FLT3 Phosphorylation | 0.50 | |
| MV4-11 (FLT3-ITD) | Cell Viability | 0.40 | ||
| MOLM-13 (FLT3-ITD) | Cell Viability | 0.89 | ||
| MOLM-14 (FLT3-ITD) | Cell Viability | 0.73 | ||
| Molm14 (FLT3-ITD) | FLT3 Autophosphorylation (in medium) | 1 | ||
| Molm14 (FLT3-ITD) | FLT3 Autophosphorylation (in plasma) | 18 | ||
| Sorafenib | Ba/F3-FLT3-ITD+F691L | Cell Viability | 1300 | |
| Ba/F3-D835Y | Cell Viability | 210 | ||
| Molm14 (FLT3-ITD) | FLT3 Autophosphorylation (in medium) | 3 | ||
| Molm14 (FLT3-ITD) | FLT3 Autophosphorylation (in plasma) | 265 |
Table 3: In Vivo Efficacy in Mouse Xenograft Models
| Compound | Animal Model | Cell Line | Dosing | Outcome | Reference |
| Quizartinib | NOD/SCID mice | MV4-11 (FLT3-ITD) | 0.3-10 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition (EC90: 0.73 mg/kg) | |
| Sorafenib | Mouse model | FLT3-ITD mutant leukemia cells | Not specified | Median survival of 36.5 days vs 20.5 days in untreated mice |
Signaling Pathway Inhibition
Both Quizartinib and Sorafenib are classified as type II FLT3 inhibitors, meaning they bind to and stabilize the inactive conformation of the FLT3 receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways critical for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Kinase Binding Assay
-
Objective: To determine the binding affinity (Kd) of the inhibitors to a panel of kinases.
-
Methodology: A common method is the KINOMEscan™, which involves a competition binding assay. Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured by quantitative PCR of the DNA tag. The Kd is calculated from the dose-response curve of the compound's ability to displace the tagged kinase from the immobilized ligand.
Cell Viability Assay
-
Objective: To measure the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology: AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 values are calculated from the resulting dose-response curves.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11). Once tumors are established, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Quizartinib or Sorafenib) orally at specified doses and schedules. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis. Animal survival is also a key endpoint.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Combinations: A Comparative Guide to Quizartinib Partnering Agents
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, the selective FLT3 inhibitor Quizartinib has emerged as a potent therapeutic agent. However, the development of resistance remains a significant clinical challenge. To address this, extensive research has focused on identifying synergistic combinations of Quizartinib with other anti-leukemic agents. This guide provides a comparative analysis of the synergistic effects of Quizartinib with key therapeutic partners, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining Quizartinib with other agents is quantitatively assessed to determine if the observed effect of the combination is greater than the sum of the effects of individual agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a key metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Below is a summary of preclinical data for Quizartinib in combination with the MDM2 inhibitor Milademetan and the BCL-2 inhibitor Venetoclax in FLT3-ITD positive AML cell lines.
| Combination | Cell Line | Metric | Quizartinib (nM) | Partner Agent (nM) | Combination Effect | Combination Index (CI) | Reference |
| Quizartinib + Milademetan | MOLM-13 | Apoptosis | 3 | 60 | Synergistic Induction of Apoptosis | < 1 | [1] |
| Quizartinib + Milademetan | MV4-11 | Apoptosis | - | - | Synergistic Induction of Apoptosis | < 1 | [1] |
| Quizartinib + Milademetan (DS-5272) | Ba/F3-FLT3-ITD | Apoptosis | Increasing Concentrations | Increasing Concentrations | Synergistic Proapoptotic Effects | 0.41 ± 0.02 | [1] |
| Quizartinib + Milademetan (DS-5272) | Ba/F3-FLT3-ITD + D835Y | Apoptosis | Increasing Concentrations | Increasing Concentrations | Synergistic Proapoptotic Effects | 0.50 ± 0.03 | [1] |
| Quizartinib + Milademetan (DS-5272) | Ba/F3-FLT3-ITD + F691L | Apoptosis | Increasing Concentrations | Increasing Concentrations | Synergistic Proapoptotic Effects | 0.29 ± 0.004 | [1] |
| Quizartinib + Venetoclax | MV4;11 | Cell Viability | Dose Matrix | Dose Matrix | Synergistic Activity | Bliss sum > 100 | |
| Quizartinib + Venetoclax | Molm13 | Cell Viability | Dose Matrix | Dose Matrix | Synergistic Activity | Bliss sum > 100 |
Note: The Bliss independence model was used to determine synergy for the Quizartinib and Venetoclax combination, where a Bliss sum greater than 100 is considered highly synergistic.
Mechanisms of Synergy and Clinical Evidence
Quizartinib and Venetoclax: Targeting Intrinsic Apoptosis
Preclinical studies have demonstrated that the combination of Quizartinib and the BCL-2 inhibitor Venetoclax results in synergistic anti-leukemic activity in FLT3-ITD+ AML models. The mechanism underlying this synergy involves the modulation of BCL-2 family proteins. Inhibition of FLT3-ITD signaling by Quizartinib leads to a decrease in the expression of anti-apoptotic proteins MCL-1 and BCL-XL, thereby sensitizing the leukemic cells to BCL-2 inhibition by Venetoclax. This dual targeting of survival pathways leads to enhanced apoptosis and greater anti-tumor efficacy compared to either agent alone. A triplet combination of quizartinib, decitabine, and venetoclax has shown encouraging responses in heavily pretreated patients with relapsed/refractory FLT3-ITD–mutated AML.
Quizartinib and Milademetan: Co-targeting FLT3 and MDM2
The combination of Quizartinib with the MDM2 inhibitor Milademetan has demonstrated synergistic activity in preclinical models of FLT3-ITD mutant/TP53 wild-type AML. Dual inhibition of FLT3-ITD and MDM2 synergistically induces apoptosis, reduces tumor burden, and improves survival in xenograft models. The proposed mechanism involves the suppression of FLT3 downstream signaling by Quizartinib, coupled with the restoration of p53 activity through MDM2 inhibition by Milademetan, leading to enhanced apoptotic signaling. Preliminary data from a Phase I clinical trial (NCT03552029) suggest that this combination is safe and well-tolerated.
Quizartinib and Hypomethylating Agents (e.g., Decitabine)
The combination of Quizartinib with hypomethylating agents like decitabine is also being actively investigated. A phase 1/2 clinical trial evaluating the triplet of quizartinib, decitabine, and venetoclax in patients with relapsed/refractory or newly diagnosed FLT3-mutated AML has shown high rates of composite complete remission. This suggests a promising clinical synergy, although detailed preclinical quantitative synergy data for the doublet is less established in the provided context.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of single agents and combinations on the metabolic activity of cancer cells, as an indicator of cell viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Quizartinib, the partner agent, or the combination for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol (MTS Assay):
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Seed and treat cells with the desired drug concentrations as described for the cell viability assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine the interaction between two drugs (synergism, additivity, or antagonism).
Methodology:
-
Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Use the median-effect equation to linearize the dose-effect curves.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
Visualizing Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.
Caption: Mechanisms of synergy for Quizartinib with Venetoclax and Milademetan.
Caption: General experimental workflow for assessing Quizartinib synergy.
References
Safety Operating Guide
Proper Disposal of Quininib: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling potent compounds such as Quininib, adherence to established disposal protocols is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
The primary point of contact for guidance on chemical waste disposal within any research institution is the Environmental Health and Safety (EHS) office.[1] Always consult your institution's specific policies before initiating any disposal procedures.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from initial characterization to final collection.
Step 1: Waste Characterization
Before disposal, it is crucial to characterize the waste. Based on safety data sheets for similar compounds, this compound is likely to be classified as hazardous waste due to potential reproductive toxicity and specific target organ toxicity.[2][3] Any waste containing substances that are carcinogenic, mutagenic, or toxic for reproduction is considered cytotoxic waste and must be handled accordingly.[4] Do not dispose of this compound down the drain or in regular trash.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Cytotoxic waste should be collected separately from other hazardous materials.
Step 3: Container Selection and Management
Select a container that is compatible with this compound and will not leak or rupture.
-
Primary Container : Use a leak-proof container with a secure, screw-on cap. The original manufacturer's container is often a suitable option for disposal. Containers should not be filled beyond the neck to allow for expansion.
-
Secondary Containment : Always place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks. The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.
Step 4: Proper Labeling
Clearly label the waste container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name of the contents (i.e., "this compound waste").
-
The date when waste was first added to the container.
-
Any associated hazards (e.g., "Toxic," "Reproductive Hazard").
Step 5: Safe Storage
Store this compound waste in a designated and secure area.
-
Keep waste containers securely capped at all times, except when adding waste.
-
Segregate incompatible waste types, such as acids and bases, to prevent accidental reactions.
-
Store hazardous waste below eye level.
Step 6: Arrange for Disposal
Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not attempt to dispose of the waste yourself. The typical final disposal method for pharmaceutical and cytotoxic waste is high-temperature incineration by a licensed hazardous waste facility.
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes common quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These can vary by jurisdiction and institutional policy, so it is essential to confirm the specific requirements with your EHS office.
| Parameter | Guideline |
| Maximum Accumulation Time | All hazardous waste must be collected within 90 days from the date waste is first put into the container. |
| Maximum Storage Quantity | Up to 55 gallons of an individual hazardous waste may be stored before it must be collected. |
| Container Fill Level | Do not fill containers beyond the neck; leave at least one inch of headspace to allow for expansion. |
| pH for Drain Disposal | Not applicable for this compound. Generally, for approved substances, the pH must be between 5.0 and 12.5. |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Quininib
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of Quininib, a potent CysLT1 and CysLT2 receptor antagonist. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to ensure personal safety and the proper management of this research compound. Given that a specific Safety Data Sheet (SDS) with quantitative hazard data for this compound is not publicly available, this guidance is based on best practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes. |
Experimental Protocols
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Protocol for Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don a disposable, back-closing gown with knit cuffs. Ensure it is fully fastened.
-
Respirator: If handling solid this compound, don a NIOSH-approved N95 or higher respirator. Perform a seal check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if there is a splash hazard.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don a second pair of gloves, extending the cuffs over the sleeves of the gown.
Protocol for Handling and Preparation of this compound
-
Preparation Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust. Use dedicated spatulas and weighing boats.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
-
Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
Protocol for Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown down and away from the body and turning it inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Face and Eye Protection: Remove the face shield and goggles. Clean and store reusable eye and face protection according to the manufacturer's instructions.
-
Respirator: Remove the respirator. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Wash hands again with soap and water.
Protocol for Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
Mandatory Visualizations
Caption: Logical workflow for handling this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
